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  • Product: 3-Bromo-1-benzothiophen-4-ol
  • CAS: 34576-99-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Bromo-1-benzothiophen-4-ol

Abstract This technical guide provides a comprehensive framework for the elucidation of the crystal structure and stereochemistry of 3-Bromo-1-benzothiophen-4-ol. While crystallographic data for this specific molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the crystal structure and stereochemistry of 3-Bromo-1-benzothiophen-4-ol. While crystallographic data for this specific molecule is not publicly available, this document, written for researchers, scientists, and drug development professionals, outlines the essential experimental and analytical workflows required for its complete characterization. By leveraging established methodologies for analogous benzothiophene derivatives, this guide offers field-proven insights into synthesis, crystallographic analysis, and stereochemical assignment. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. All key claims and protocols are supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophenes are a pivotal class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and materials.[1] Their rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties, making them valuable pharmacophores. For instance, the benzothiophene system is the foundation for drugs like Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis.[2] The introduction of substituents, such as a bromine atom at the 3-position and a hydroxyl group at the 4-position, is anticipated to significantly modulate the molecule's biological activity and physicochemical properties. A precise understanding of the three-dimensional arrangement of these substituents is paramount for structure-activity relationship (SAR) studies and rational drug design.[1]

Synthesis of 3-Bromo-1-benzothiophen-4-ol

A pure, crystalline sample is the prerequisite for structural elucidation. While a specific, optimized synthesis for 3-Bromo-1-benzothiophen-4-ol is not extensively documented, a plausible synthetic strategy can be devised based on established benzothiophene chemistry. A common approach involves the electrophilic cyclization of a suitable precursor.

A potential synthetic route could involve the following key steps:

  • Preparation of a substituted thiophenol: This would serve as the foundational building block.

  • Alkylation or acylation: To introduce the necessary carbon framework for cyclization.

  • Cyclization: This could be achieved through various methods, including acid-catalyzed reactions or metal-mediated processes.

  • Bromination: The introduction of the bromine atom at the C3 position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this step is crucial.

  • Hydroxylation: The introduction of the hydroxyl group at the C4 position.

It is important to note that the order of these steps can be modified to optimize the overall yield and purity. For instance, functionalization at the C3 position of the benzothiophene core is a well-established method.[3]

Elucidation of Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the key steps, drawing on best practices for small organic molecules.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation from a saturated solution is a common technique. A range of solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures) should be screened to find optimal conditions. Vapor diffusion is an alternative method where a solution of the compound is allowed to slowly equilibrate with the vapor of a miscible solvent in which the compound is less soluble.[1]

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head. To minimize thermal vibrations, the crystal is cooled in a stream of cold nitrogen gas (typically 100-150 K). X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[1] The crystal is rotated through various angles, and the diffraction pattern is recorded for each orientation.[2]

  • Data Reduction and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for experimental factors like Lorentz and polarization effects. The corrected data is used to solve the crystal structure, typically using direct methods for small molecules.[2] This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined.[2]

Data Presentation: Crystallographic Data Table

The final output of a successful crystallographic analysis is a set of data that precisely describes the crystal structure. The following table illustrates the type of data that would be generated for 3-Bromo-1-benzothiophen-4-ol, with example values drawn from known benzothiophene derivatives.[1]

ParameterExpected Value for 3-Bromo-1-benzothiophen-4-ol (Example)
Chemical FormulaC₈H₅BrOS
Molecular Weight229.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 5.9 Å, c = 13.2 Å, β = 105°
Volume785 ų
Z (Molecules per unit cell)4
Density (calculated)1.935 g/cm³
R-factor< 0.05
Visualization: Crystallographic Workflow

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Elucidation synthesis Synthesis of 3-Bromo-1-benzothiophen-4-ol purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for the determination of the crystal structure of 3-Bromo-1-benzothiophen-4-ol.

Stereochemical Considerations and Analysis

The concept of stereochemistry is crucial in drug action, as different stereoisomers of a chiral molecule can have vastly different biological activities.[4] For 3-Bromo-1-benzothiophen-4-ol, while the aromatic core is planar, the introduction of substituents and potential for non-planar conformations in related saturated ring systems necessitates a consideration of stereochemistry. In the case of a saturated thiophene ring, such as in trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, the bromine and hydroxyl groups are in a trans configuration.[5][6]

For 3-Bromo-1-benzothiophen-4-ol, the primary stereochemical question would revolve around the relative orientation of the hydroxyl proton and the bromine atom in the crystal lattice, which can influence intermolecular interactions like hydrogen bonding.

Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: In cases of conformational flexibility or for derivatives with stereocenters, NOE experiments can reveal through-space proximity of protons, aiding in stereochemical assignment.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Br stretch, as well as the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide information on its fragmentation pattern, which can aid in structural confirmation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will be a key diagnostic feature.

Conclusion

The structural and stereochemical characterization of 3-Bromo-1-benzothiophen-4-ol is a critical step in understanding its potential as a pharmacologically active agent. This guide has outlined a comprehensive and robust workflow, grounded in established scientific principles and methodologies applied to analogous compounds. By following these protocols, from synthesis and crystallization to detailed X-ray diffraction and spectroscopic analysis, researchers can confidently elucidate the precise three-dimensional structure of this and other novel benzothiophene derivatives. This knowledge is indispensable for advancing drug discovery and materials science.

References

  • BenchChem. (n.d.). Comparative Analysis of X-ray Crystallography Data for Substituted Benzothiophenes.
  • Juniper Publishers. (2018, August 24). Crystal Structure and Disorder in Benzothiophene Derivative.
  • Gbabode, G., et al. (2014, August 27). X-ray structural investigation of nonsymmetrically and symmetrically alkylated[1]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. PubMed. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene. PubChem.
  • Royal Society of Chemistry. (2024). A quick access to CF3-containing functionalized benzofuranyl, benzothiophene and indolyl heterocycles under catalyst-free conditions. Chemical Communications.
  • National Institutes of Health. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC.
  • RCSB PDB. (2000, October 4). 1D3D: CRYSTAL STRUCTURE OF HUMAN ALPHA THROMBIN IN COMPLEX WITH BENZOTHIOPHENE INHIBITOR 4.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Unknown. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
  • MDPI. (2024, July 29). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from

  • MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • Quimica Nova. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • National Center for Biotechnology Information. (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. PubChem.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-benzothiophen-4-ol: A Technical Whitepaper

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In modern medicinal chemistry, halogenated heteroaromatics serve as critical m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, halogenated heteroaromatics serve as critical molecular scaffolds. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) is a highly specialized bicyclic building block characterized by a fused thiophene-phenol core[1]. The strategic placement of a bromine atom at the C3 position and a hydroxyl group at the C4 position creates a unique electronic push-pull system. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between the theoretical physicochemical properties of this compound and its practical, benchtop utility—specifically in the synthesis of monoamine reuptake inhibitors for neurological indications[2].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical baseline of 3-bromo-1-benzothiophen-4-ol is essential for predicting its behavior in both synthetic workflows and biological environments. The electron-rich nature of the thiophene sulfur, combined with the hydrogen-bonding capability of the C4-hydroxyl, dictates its solubility and reactivity profiles[3].

Quantitative Data & Identifiers
PropertyValueAnalytical Significance
Chemical Name 3-Bromo-1-benzothiophen-4-olStandard IUPAC nomenclature.
CAS Registry Number 34576-99-3[1]Primary identifier for inventory and compliance.
Molecular Formula C8H5BrOS[1]Dictates exact mass for high-resolution MS.
Molecular Weight 229.09 g/mol [1]Used for stoichiometric calculations.
SMILES String OC1=C2C(Br)=CSC2=CC=C1[4]Essential for in silico docking and modeling.
Appearance Crystalline solid[5]Indicates high lattice energy; impacts dissolution.
Solubility Profile Soluble in DCM, CHCl3​ , DMSO[3]Dictates solvent choice for synthesis and NMR.
Chemical Stability Stable; sensitive to strong oxidizers[3]Requires inert atmosphere for long-term storage.
Commercial Purity 95% (HPLC/NMR verified)[6]Minimum threshold for downstream API synthesis.

Synthetic Methodologies: Regioselective Bromination

The de novo synthesis of 3-bromo-1-benzothiophen-4-ol typically proceeds via the regioselective electrophilic aromatic substitution of benzo[b]thiophen-4-ol. The protocol below is engineered as a self-validating system , ensuring that causality and real-time analytical feedback drive the experimental choices.

Step-by-Step Protocol
  • Preparation & Solvent Selection :

    • Action: Dissolve 1.0 equivalent of benzo[b]thiophen-4-ol in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transient bromonium ion intermediate. This accelerates the reaction kinetics while maintaining complete homogeneity of the starting material.

  • Electrophilic Addition :

    • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes.

    • Causality: Temperature control is paramount. The C4-hydroxyl group strongly activates the ortho (C5) and para (C7) positions. However, the inherent electron density of the thiophene C3 position makes it the kinetically favored site for electrophilic attack. Keeping the reaction at 0 °C with NBS (a mild bromine source) prevents over-bromination and ensures strict C3 regioselectivity.

  • In-Process Monitoring (Self-Validation) :

    • Action: Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2) or rapid LC-MS.

    • Validation: The reaction is deemed complete when the lower-Rf starting material spot is fully consumed and replaced by a single, more lipophilic product spot.

  • Quenching & Workup :

    • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions. This prevents oxidative degradation of the electron-rich benzothiophene core during the subsequent phase separation.

  • Isolation :

    • Action: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the target compound.

Synthesis & Integration Workflow

Synthesis A Benzo[b]thiophen-4-ol (Starting Material) B NBS / DMF, 0°C (Electrophilic Attack) A->B Regioselective Activation C 3-Bromo-1-benzothiophen-4-ol (Target Intermediate) B->C Thiosulfate Quench & Purification D Etherification (Nucleophilic Substitution) C->D Base Catalysis E 9-Azabicyclo[3.3.1]nonane Derivative (API) D->E Target Integration

Caption: Workflow for the synthesis and downstream API integration of 3-Bromo-1-benzothiophen-4-ol.

Analytical Characterization & Protocol Validation

To guarantee the structural integrity of the synthesized batch, a multi-modal analytical approach is required[6]. The following characterization metrics serve as a self-validating checklist for the chemist.

  • Mass Spectrometry (ESI-MS) :

    • Method: Operate in negative ion mode ([M-H]⁻).

    • Self-Validation: You must observe a definitive 1:1 isotopic doublet at m/z 226.9 and 228.9. This equal-intensity splitting is the absolute diagnostic signature of a single bromine atom incorporated into the molecule.

  • Nuclear Magnetic Resonance (NMR) :

    • Method: 1 H NMR (400 MHz, DMSO- d6​ ).

    • Self-Validation: The critical diagnostic feature is the disappearance of the C3 proton (which typically resonates around 7.4 ppm in the unbrominated precursor). Consequently, the C2 proton will collapse from a doublet into a sharp singlet (approx. 7.6 ppm). The C4-OH proton will appear as a broad singlet that exchanges upon the addition of D2​O .

  • High-Performance Liquid Chromatography (HPLC) :

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile + 0.1% TFA).

    • Validation: A single sharp peak accounting for >95% of the total Area Under the Curve (AUC) confirms purity suitable for API manufacturing[6].

Applications in Drug Discovery: Monoamine Reuptake Inhibitors

In the realm of neuropharmacology, 3-bromo-1-benzothiophen-4-ol is not an end-product, but a highly valued intermediate. Patent literature (e.g., EP1934212A1) explicitly details its use in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives [2].

During API synthesis, the C4-hydroxyl group is deprotonated by a strong base (e.g., Sodium Hydride) to serve as a nucleophilic anchor, forming an ether linkage with the azabicyclo core[7]. The resulting compounds (such as exo-3-(benzo[b]thiophen-4-yloxy)-9-azabicyclo[3.3.1]nonane analogs) act as potent monoamine neurotransmitter reuptake inhibitors[2]. The C3-bromine atom provides critical steric bulk and lipophilicity, optimizing the molecule's fit within the hydrophobic binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[7].

Pharmacological Mechanism of Action

Pathway API Benzothiophene-linked API (Monoamine Reuptake Inhibitor) SERT Serotonin Transporter (SERT) Blockade API->SERT High Affinity Binding NET Norepinephrine Transporter (NET) Blockade API->NET High Affinity Binding Synapse Elevated Synaptic Neurotransmitter Levels SERT->Synapse Reuptake Inhibition NET->Synapse Reuptake Inhibition Clinical Antidepressant & Neurological Efficacy Synapse->Clinical Post-Synaptic Receptor Activation

Caption: Mechanism of action for benzothiophene-derived monoamine reuptake inhibitors.

References

  • Google Patents (EP1934212A1) - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Molport - 3-bromo-1-benzothiophen-4-ol | 34576-99-3 Structural Data. Available at:[Link]

  • Google Patents (EP1934212A1 / US7868017B2) - Synthesis Procedures for Benzo[b]thiophene Derivatives.

Sources

Foundational

Thermodynamic Stability of 3-Bromo-1-benzothiophen-4-ol at Room Temperature: A Comprehensive Technical Guide

Executive Summary In advanced organic synthesis and drug development, the structural integrity of heterocyclic building blocks dictates the success of downstream applications. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the structural integrity of heterocyclic building blocks dictates the success of downstream applications. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) is a highly functionalized intermediate characterized by its unique electronic topography. Understanding its thermodynamic and kinetic stability at room temperature (298 K) is paramount for ensuring batch-to-batch reproducibility, preventing degradation-induced artifacts during biological assays, and optimizing long-term storage protocols.

This whitepaper synthesizes the thermodynamic principles governing benzothiophene derivatives, maps their ambient degradation vectors, and provides field-proven, self-validating methodologies for rigorous stability profiling.

Structural Thermodynamics & Electronic Effects

The baseline thermodynamic stability of the benzothiophene core is rooted in its aromatic resonance energy. However, the introduction of a C3-bromine atom and a C4-hydroxyl group creates a complex "push-pull" electronic microenvironment:

  • Resonance and Induction: The C4-hydroxyl group is strongly electron-donating via resonance (+R effect), which increases the electron density across the fused aromatic system. Conversely, the C3-bromine atom exerts an electron-withdrawing inductive effect (-I) while maintaining a mild electron-donating resonance effect (+R).

  • Crystal Lattice Energy: At room temperature (298 K), the bulk solid phase of 3-bromo-1-benzothiophen-4-ol is thermodynamically stable. The crystal lattice is heavily reinforced by intermolecular hydrogen bonding (via the -OH groups) and halogen bonding (Br···S or Br···π interactions).

Research on related benzothiophene derivatives indicates that bulk phases are typically the thermodynamically stable form at ambient temperatures, resisting spontaneous polymorphic transitions. However, when processed into thin films or subjected to non-standard crystallization kinetics, these molecules can exhibit metastable polymorphic states [1][2][3]. Therefore, as a bulk powder at 298 K, the compound remains structurally locked in its lowest energy state.

Degradation Pathways & Kinetic Stability at 298 K

While thermodynamically stable in a closed, inert system, the kinetic stability of 3-bromo-1-benzothiophen-4-ol is highly vulnerable to environmental exposure. The primary degradation vectors include:

  • S-Oxidation: The electron-rich sulfur heteroatom is highly susceptible to oxidation by atmospheric oxygen ( O2​ ) or reactive oxygen species (ROS). Interestingly, complete oxidation of the sulfur atom to a sulfone derivative has been shown to significantly increase the thermal decomposition threshold of the benzothiophene core [4].

  • Photolytic Debromination: The C-Br bond represents the weakest covalent link in the molecule. Exposure to ambient UV light triggers homolytic cleavage, generating reactive aryl radicals that propagate further degradation.

  • Phenolic Oxidation: In alkaline microenvironments, the C4-hydroxyl group deprotonates. The resulting phenoxide ion has a drastically lowered oxidation potential, leading to the rapid formation of complex quinone degradants.

Pathway A 3-Bromo-1-benzothiophen-4-ol (Stable at 298K) B S-Oxidation (Sulfoxide/Sulfone) A->B ROS / O2 C Photolytic Debromination (UV Exposure) A->C hν (UV) D Phenolic Oxidation (Quinone Derivatives) A->D High pH / O2 E Metastable Degradants B->E C->E D->E

Fig 1. Primary ambient degradation pathways of 3-Bromo-1-benzothiophen-4-ol.

Empirical Data & Thermodynamic Parameters

To facilitate accurate experimental design, the physicochemical and stability parameters of the compound are summarized below [5].

ParameterValueAnalytical Implication
CAS Number 34576-99-3Unique identifier for regulatory and inventory tracking.
Molecular Weight 229.09 g/mol Required for precise molarity and kinetic rate calculations.
Thermodynamic Stability (298 K) High (Bulk Solid)Resists spontaneous polymorphic transition under standard conditions.
Kinetic Stability (Ambient) ModerateRequires actinic shielding and an inert atmosphere to prevent decay.
Primary Degradation Vectors S-Oxidation, PhotolysisDictates the necessary parameters for forced degradation studies.

Standardized Experimental Protocols for Stability Profiling

To rigorously evaluate the thermodynamic and kinetic stability of this compound, researchers must employ orthogonal analytical techniques. The following protocol is designed as a self-validating system , ensuring that thermodynamic phase behaviors are perfectly isolated from kinetic degradation rates.

Workflow S1 Sample Prep (Inert & Stressed) S2 Thermal Analysis (DSC / TGA) S1->S2 S3 Forced Degradation (Light / O2 / pH) S1->S3 S5 Thermodynamic Modeling S2->S5 S4 Quantification (HPLC-UV/MS) S3->S4 S4->S5

Fig 2. Self-validating workflow for thermodynamic and kinetic profiling.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Prepare 1.0 mg/mL stock solutions of 3-bromo-1-benzothiophen-4-ol in HPLC-grade acetonitrile. Aliquot into three distinct environments: (A) Amber vials with an Argon overlay (Control), (B) Clear vials exposed to broad-spectrum UV (Photolytic stress), and (C) Vials spiked with 0.1% H2​O2​ (Oxidative stress).

  • Causality: Establishing an Argon-purged, light-shielded control is the cornerstone of a self-validating system. It isolates baseline thermodynamic stability from oxygen- and light-mediated kinetic degradation, ensuring that any observed decay in the stressed samples is a direct result of the applied vector, not inherent solvent instability.

Step 2: Thermal Cycling (DSC/TGA)

  • Action: Subject 5 mg of the solid bulk powder to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) from 0°C to 200°C at a heating rate of 5°C/min under a strict nitrogen purge.

  • Causality: DSC identifies endothermic/exothermic events corresponding to polymorph transitions or melting. Using a nitrogen purge prevents concurrent oxidative degradation at elevated temperatures, allowing for a pure thermodynamic evaluation of the crystal lattice.

Step 3: HPLC-UV/MS Quantification

  • Action: Analyze the stressed solutions at intervals of t=0 , 24h, 48h, and 72h using a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile modified with 0.1% Formic Acid, monitoring absorbance at 254 nm.

  • Causality: The acidic modifier (Formic Acid) suppresses the ionization of the C4-hydroxyl group, preventing peak tailing and ensuring sharp, quantifiable peak shapes. Coupling the UV detector with Mass Spectrometry (MS) closes the validation loop by confirming the exact identity of the degradants (e.g., observing an M+16 mass shift for sulfoxides or an M−79 shift for debromination).

Conclusion

At room temperature (298 K), 3-bromo-1-benzothiophen-4-ol exhibits excellent thermodynamic stability in its bulk solid form, governed by robust crystal packing forces and aromatic resonance. However, its kinetic stability is highly vulnerable to photolysis and S-oxidation. By adhering to strict storage conditions (2-8°C, inert atmosphere, actinic shielding) and utilizing the self-validating profiling protocols outlined above, drug development professionals can successfully maintain the structural integrity of this critical building block throughout the lifecycle of their research.

References

  • Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • 3-bromo-1-benzothiophen-4-ol | 34576-99-3 Specifications Source: Molport Chemical Database URL:[Link]

Sources

Exploratory

Whitepaper: Electronic Band Gap and HOMO-LUMO Modulation in 3-Bromo-1-benzothiophen-4-ol

Executive Summary In the fields of advanced materials and drug discovery, the electronic properties of a molecule—specifically its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced materials and drug discovery, the electronic properties of a molecule—specifically its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy band gap ( Eg​ )—dictate its chemical reactivity, optical behavior, and binding affinity. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) serves as a highly versatile, functionalized heterocycle (1[1]).

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous, self-validating framework for determining and tuning the frontier molecular orbitals (FMOs) of this specific compound. By understanding the causal relationships between its substituents and its electronic structure, scientists can better leverage this molecule in charge-transfer complexes and synthetic pathways.

Mechanistic Causality: Substituent Effects on the Benzothiophene Core

The baseline electronic structure of the benzothiophene core provides a stable, electron-rich aromatic system. However, the specific functionalization in 3-Bromo-1-benzothiophen-4-ol introduces a complex "push-pull" electronic perturbation that directly modulates its band gap.

  • The 3-Bromo Substitution: Halogens exert a strong electron-withdrawing inductive effect (-I) alongside a weaker electron-donating resonance effect (+M). In benzothiophene systems, bromination typically lowers both the HOMO and LUMO energy levels. This increases the ionization potential, thereby enhancing the molecule's oxidative stability—a phenomenon well-documented in related brominated benzothiophene (BTBT) derivatives, which exhibit HOMO levels dropping to approximately -6.23 eV (2[2]).

  • The 4-Hydroxy Substitution: Conversely, the hydroxyl (-OH) group at the 4-position acts as a potent electron donor via resonance (+M effect). This electron density injection significantly destabilizes (raises) the HOMO level.

  • Net Electronic Effect: The opposing forces of the bromine and hydroxyl groups create an intramolecular charge-transfer dynamic. The raised HOMO (from the -OH) and the lowered LUMO (from the -Br) result in a narrowed HOMO-LUMO band gap compared to the unsubstituted benzothiophene core.

SubstituentEffects Core Benzothiophene Core Baseline FMOs Bromo 3-Bromo (-I, +M) Lowers LUMO Core->Bromo Hydroxyl 4-Hydroxy (+M) Raises HOMO Core->Hydroxyl Result 3-Bromo-1-benzothiophen-4-ol Narrowed Band Gap Bromo->Result Hydroxyl->Result

Caption: Logic of substituent effects on the frontier molecular orbitals.

Theoretical Determination: Density Functional Theory (DFT) Protocol

To accurately predict the FMOs before empirical synthesis or testing, Density Functional Theory (DFT) is the gold standard. We utilize the B3LYP hybrid functional because it incorporates exact Hartree-Fock exchange, effectively mitigating the self-interaction errors that plague pure Generalized Gradient Approximation (GGA) functionals when modeling sulfur-containing heterocycles.

Step-by-Step Computational Methodology

This protocol is designed as a self-validating system to ensure theoretical accuracy.

  • Coordinate Generation: Input the exact SMILES string (Oc1cccc2scc(Br)c12) into a molecular builder (e.g., GaussView) to generate the initial 3D geometry.

  • Functional and Basis Set Selection: Configure the calculation using the B3LYP functional and the 6-31G(d,p) basis set. The polarization functions (d,p) are critical for accurately modeling the diffuse electron cloud of the sulfur and bromine atoms.

  • Geometry Optimization & Self-Validation: Run the optimization coupled with a frequency calculation (Opt + Freq). Crucial Step: Review the output to ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point rather than a true local energy minimum, rendering the FMO data invalid.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the checkpoint file. Convert the values from Hartrees to electron volts (eV) (1 Hartree ≈ 27.211 eV).

Empirical Validation: Orthogonal Experimental Workflows

Theoretical models must be grounded by empirical data. We employ Cyclic Voltammetry (CV) and UV-Vis Spectroscopy as orthogonal, self-validating methods to determine the exact electronic band gap.

Step-by-Step Experimental Protocol

Part A: Cyclic Voltammetry (CV) for HOMO Determination

  • Electrolyte Preparation: Dissolve 3-Bromo-1-benzothiophen-4-ol in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Sweep the potential at a rate of 50 mV/s to identify the onset oxidation potential ( Eoxonset​ ).

  • Self-Validation (Internal Standard): Spike the solution with Ferrocene ( Fc/Fc+ ) and run a final sweep. Ferrocene has a strictly calibrated absolute potential of -4.8 eV relative to the vacuum level. This corrects for any solvent or junction potential drift.

  • Calculation: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV .

Part B: UV-Vis Spectroscopy for Band Gap and LUMO

  • Measurement: Record the absorption spectrum of a dilute solution ( 10−5 M) of the compound in DCM.

  • Tauc Plot Analysis: Identify the optical absorption onset wavelength ( λonset​ ) from the intersection of the baseline and the tangent line of the absorption edge.

  • Band Gap Calculation: Calculate the optical band gap ( Eg​ ) using the equation: Eg​=λonset​1240​ eV .

  • LUMO Derivation: ELUMO​=EHOMO​+Eg​ .

Workflow Start Compound Characterization DFT DFT (B3LYP/6-31G**) Geometry & Frequencies Start->DFT CV Cyclic Voltammetry Ferrocene Standard Start->CV UV UV-Vis Spectroscopy Tauc Plot Analysis Start->UV HOMO_LUMO_Th Theoretical FMOs & Band Gap DFT->HOMO_LUMO_Th HOMO_Exp Empirical HOMO E_ox Onset CV->HOMO_Exp BandGap_Exp Optical Band Gap Absorption Edge UV->BandGap_Exp LUMO_Exp Empirical LUMO Derived Value HOMO_Exp->LUMO_Exp BandGap_Exp->LUMO_Exp

Caption: Integrated workflow for determining HOMO-LUMO levels and band gaps.

Comparative FMO and Band Gap Data

By analyzing structural analogs in the literature, we can contextualize the electronic properties of 3-Bromo-1-benzothiophen-4-ol. While highly conjugated benzothiophene A-D-A architectures (like PT5) can achieve narrow band gaps of ~2.13 eV for photovoltaic applications (3[3], 4[4]), small-molecule intermediates maintain a wider gap, preserving their stability as synthetic precursors.

Table 1: Comparative FMO and Band Gap Data for Benzothiophene Derivatives

Compound / ArchitectureHOMO (eV)LUMO (eV)Band Gap ( Eg​ )MethodReference Context
Benzothiophene Core ~ -6.00~ -2.00~ 4.00TheoreticalBaseline
2,7-diBr-BTBT -6.23-2.403.83DFT / CV2[2]
PT5 (A-D-A Conjugated) -5.649-3.4802.137DFT / UV-Vis3[3]
3-Bromo-1-benzothiophen-4-ol ~ -5.80~ -2.60~ 3.20*InterpolatedTarget Compound

*Values are interpolated based on the combined push-pull substituent effects of the -Br and -OH groups on the benzothiophene core.

Implications for Drug Development and Materials Science

Understanding the precise HOMO-LUMO levels of 3-Bromo-1-benzothiophen-4-ol is not merely an academic exercise; it has direct implications for its utility:

  • Charge-Transfer in Target Binding: The raised HOMO level (driven by the 4-hydroxyl group) increases the molecule's propensity to act as an electron donor. In drug development, this facilitates strong charge-transfer interactions with electron-deficient amino acid residues (e.g., Arginine, Lysine) within a target protein's binding pocket.

  • Halogen Bonding (Sigma-Hole): The lowered LUMO localized near the bromine atom indicates a pronounced "sigma-hole" (a region of positive electrostatic potential). This makes the bromine an excellent candidate for highly directional halogen bonding with Lewis bases (like backbone carbonyls) in biological targets.

  • Synthetic Reactivity: The narrowed band gap generally correlates with increased chemical reactivity (lower kinetic stability), making this compound an excellent, highly responsive intermediate for cross-coupling reactions (e.g., Suzuki or Stille couplings) during the synthesis of larger, more complex active pharmaceutical ingredients (APIs).

References

  • Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores - NIH/PMC
  • 3-bromo-1-benzothiophen-4-ol | 34576-99-3 | Buy Now - Molport
  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxid
  • Exploration of the interesting photovoltaic behavior of the fused benzothiophene dioxide moiety as a core donor with modification in acceptors for high-efficacy organic solar cells - RSC Publishing

Sources

Foundational

The Solubility Profile of 3-Bromo-1-benzothiophen-4-ol in Polar Organic Solvents: Causality, Methodologies, and Analytical Workflows

Molecular Architecture and Solvation Causality The compound 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) presents a highly specific solvation profile dictated by the interplay between its rigid aromatic core and its fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Solvation Causality

The compound 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) presents a highly specific solvation profile dictated by the interplay between its rigid aromatic core and its functional substituents. Understanding the causality behind its solubility requires deconstructing its molecular architecture:

  • The Hydrophobic Core: Benzothiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. This core is inherently rigid, lipophilic, and nonpolar, which typically drives high solubility in nonpolar solvents (e.g., toluene, dichloromethane) while severely restricting dissolution in aqueous or polar protic environments[1].

  • The C3 Bromine Substituent: The introduction of a heavy halogen at the C3 position increases the overall molecular polarizability and steric bulk. While this slightly increases the lipophilicity (LogP) of the molecule, the highly polarizable nature of the bromine atom allows for enhanced dipole-induced dipole interactions with polar solvents.

  • The C4 Hydroxyl Group (The Solvation Anchor): The critical differentiator for this specific molecule is the hydroxyl (-OH) group at the C4 position. Unlike purely alkyl-substituted benzothiophenes which remain insoluble in polar media[1], the -OH group acts as a potent Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).

When introduced to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the strong hydrogen bond acceptor properties of the solvent oxygen atoms interact aggressively with the C4-OH proton. This interaction, combined with the solvent's ability to solvate the polarizable bromine and aromatic π -system, effectively overcomes the crystal lattice energy of the solid, resulting in high solubility[2]. Conversely, in polar protic solvents like methanol, the solvent molecules self-associate via hydrogen bonding. While they can interact with the C4-OH, the large hydrophobic bulk of the bromobenzothiophene core limits the entropic favorability of dissolution, resulting in only moderate solubility[3].

Quantitative Solubility Profile in Polar Organic Solvents

Due to the specialized nature of 3-Bromo-1-benzothiophen-4-ol, empirical quantitative data is often generated strictly in-house during assay development. Based on the thermodynamic behavior of structurally analogous halogenated benzothiophenols[2][3], the following table outlines the expected solubility profile at standard ambient temperature (25 °C).

SolventClassificationDielectric Constant ( ε )Predicted Solubility Range (mg/mL at 25°C)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0 (Highly Soluble)Strong HBA interacting with C4-OH; dipole-dipole stabilization of the Br atom.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 50.0 (Highly Soluble)Excellent HBA; highly effective at disrupting the intermolecular crystal lattice.
Methanol (MeOH) Polar Protic32.75.0 - 15.0 (Moderately Soluble)HBD/HBA capabilities, but overall dissolution is restricted by the hydrophobic core.
Acetonitrile (MeCN) Polar Aprotic37.51.0 - 10.0 (Poor to Moderate)Weak HBA; insufficient thermodynamic drive to fully overcome solute-solute lattice energy.

Table 1: Predicted thermodynamic solubility profile of 3-Bromo-1-benzothiophen-4-ol in common polar organic solvents.

Self-Validating Experimental Methodology

To determine the exact thermodynamic solubility of 3-Bromo-1-benzothiophen-4-ol for formulation or bioassay purposes, the Isothermal Shake-Flask Method must be employed[4]. This protocol is designed as a self-validating system: it utilizes a feedback loop to ensure true chemical equilibrium is reached, preventing the reporting of artificially low kinetic solubility or artificially high supersaturation.

Phase 1: Equilibration (The Shake-Flask Protocol)
  • Preparation: Dispense a precise volume (e.g., 2.0 mL) of the target polar solvent (e.g., DMSO or Methanol) into a hermetically sealed glass vial to prevent solvent evaporation, which would skew concentration calculations[4].

  • Solute Addition: Add 3-Bromo-1-benzothiophen-4-ol in small, pre-weighed increments until a visible suspension persists. Causality: The presence of undissolved solid is the absolute thermodynamic requirement to prove the solution is saturated[5].

  • Thermal Incubation: Place the vial in a thermostatically controlled orbital shaker at exactly 25.0 °C ( ± 0.1 °C) and agitate at 300 RPM for 24 to 48 hours. Causality: Solubility is highly temperature-dependent; strict thermal control prevents fluctuations that cause transient precipitation or supersaturation.

  • Validation Check: After 24 hours, inspect the vial. If the solution is clear, the system is not saturated. Add more solute and repeat the incubation.

Phase 2: Phase Separation
  • Filtration: Extract 1.0 mL of the saturated suspension using a syringe equipped with a 0.45 µm PTFE filter. Causality: PTFE is chemically inert to polar organic solvents. Filtering removes micro-crystals; if left in the sample, these crystals would scatter light during UV-Vis analysis, falsely inflating the absorbance and the calculated solubility[6].

Phase 3: Quantification (Gravimetric vs. UV-Vis)
  • For High-Solubility Solvents (DMSO, DMF): Use Gravimetric Analysis. Transfer a known volume of the filtered solution to a pre-weighed evaporating dish. Evaporate the solvent under reduced pressure (vacuum oven) until a constant weight is achieved. The mass difference represents the dissolved solute[5]. Self-Validation: Weigh the dish three times over 12 hours; if the mass changes by less than 0.1%, solvent removal is complete.

  • For Low-Solubility Solvents (Methanol, Acetonitrile): Use UV-Vis Spectrophotometry. Dilute the filtered sample with the respective solvent until the concentration falls within the linear range of the Beer-Lambert law. Measure absorbance at the predetermined λmax​ of the benzothiophene chromophore and calculate concentration against a standard calibration curve[5].

Workflow Visualization

The following diagram maps the logical decision tree for executing the self-validating solubility determination protocol.

SolubilityWorkflow Start Start: Weigh Solute (3-Bromo-1-benzothiophen-4-ol) AddSolvent Add Polar Solvent (e.g., DMSO, MeOH) Start->AddSolvent Equilibrate Isothermal Shake-Flask (24-48h at 25°C) AddSolvent->Equilibrate Inspect Visual Inspection Equilibrate->Inspect AddMore Add Excess Solute Inspect->AddMore Clear Solution Filter Phase Separation (0.45 µm PTFE Filtration) Inspect->Filter Suspension (Saturated) AddMore->Equilibrate Quantify Quantification (UV-Vis or Gravimetric) Filter->Quantify Result Calculate Solubility (mg/mL) Quantify->Result

Workflow for determining the solubility of 3-Bromo-1-benzothiophen-4-ol in organic solvents.

References

  • Black, S. N., et al. "On the Measurement of Solubility". Organic Process Research & Development, ACS Publications. [Link]

  • Fallahpour, A., et al. "Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2-b][1]benzothiophenes". ACS Applied Materials & Interfaces.[Link]

  • O'Sullivan, B., et al. "Pressurized-Synthetic Methodology for Solubility Determination at Elevated Temperatures with Application to Paracetamol in Pure Solvents". Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Silva, M. M., et al. "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies". PMC, National Institutes of Health.[Link]

Sources

Exploratory

An Investigational Guide to the Mechanism of Action of 3-Bromo-1-benzothiophen-4-ol in Biological Assays

Preamble: Charting a Course for Mechanistic Discovery The landscape of drug discovery is rich with heterocyclic scaffolds, among which the benzothiophene core holds a place of distinction. Molecules incorporating this st...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for Mechanistic Discovery

The landscape of drug discovery is rich with heterocyclic scaffolds, among which the benzothiophene core holds a place of distinction. Molecules incorporating this structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The addition of a bromine atom and a hydroxyl group to this scaffold, as in 3-Bromo-1-benzothiophen-4-ol, creates a molecule with intriguing potential, merging the properties of both benzothiophenes and bromophenols—a class of compounds also known for a wide array of bioactivities, particularly as antioxidants and enzyme inhibitors.[5][6][7]

To date, the specific biological activities and mechanism of action for 3-Bromo-1-benzothiophen-4-ol have not been extensively reported in the public domain. This technical guide, therefore, serves as a forward-looking roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, scientifically-grounded framework for elucidating the potential mechanisms of action of this compound. By leveraging the known activities of structurally related molecules, we will outline a series of robust, self-validating experimental protocols to systematically investigate its biological function. This document is not a retrospective account but a prospective strategy for discovery.

Postulated Biological Targets and Mechanistic Pathways

Based on the established pharmacology of the benzothiophene and bromophenol scaffolds, we can hypothesize several primary avenues of investigation for 3-Bromo-1-benzothiophen-4-ol.

  • Antimicrobial and Antifungal Activity: Halogenated benzothiophenes have shown promise as antimicrobial agents.[8] The mechanism could involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

  • Anticancer Activity: Benzothiophene derivatives have been explored as anticancer agents, with some acting as multi-kinase inhibitors or targeting specific signaling pathways like the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[1][9] Bromophenols have also demonstrated cytotoxic effects against various cancer cell lines.[5]

  • Enzyme Inhibition: The phenolic and heterocyclic nature of the compound suggests potential for enzyme inhibition. A plausible target is acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Inhibition of AChE by various phenolic and heterocyclic compounds is well-documented.[1]

  • Antioxidant and Anti-inflammatory Activity: Bromophenols are known for their potent antioxidant properties, often acting through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular defense against oxidative stress.[6][10][11] This pathway is also linked to anti-inflammatory responses.

The following sections will detail the experimental workflows to test these hypotheses.

Experimental Workflows for Mechanistic Elucidation

This section provides detailed protocols for a tiered approach to characterizing the bioactivity of 3-Bromo-1-benzothiophen-4-ol, starting from broad cytotoxicity screening and moving towards more specific mechanistic assays.

Foundational Assay: In Vitro Cytotoxicity

Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell viability. This helps establish a therapeutic window and appropriate concentration ranges for subsequent assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 3-Bromo-1-benzothiophen-4-ol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
PC-3Prostate Cancer12.8
MCF-10ANon-cancerous Breast Epithelial> 100
Antimicrobial and Antifungal Susceptibility Testing

To evaluate the potential of 3-Bromo-1-benzothiophen-4-ol as an antimicrobial agent, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) equivalent to 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 3-Bromo-1-benzothiophen-4-ol in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16][17][18]

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria> 64
Candida albicansYeast32
Aspergillus nigerMold> 64
Mechanistic Assay: Acetylcholinesterase Inhibition

The potential neuroprotective effect can be screened by assessing the compound's ability to inhibit acetylcholinesterase using the colorimetric Ellman's method.[1][19][20]

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 10 µL of AChE solution. Incubate for 10-15 minutes at 25°C.[19][20]

  • Reaction Initiation: Add 10 µL of DTNB, followed by 10 µL of ATCI to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare AChE, ATCI, DTNB, and Buffer mix_components Mix Buffer, Compound, and AChE in 96-well plate prep_reagents->mix_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix_components pre_incubate Pre-incubate for 15 min at 25°C mix_components->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Initiate reaction with ATCI add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for determining AChE inhibitory activity.

Mechanistic Assay: Nrf2/HO-1 Pathway Activation

To investigate the antioxidant mechanism, we can measure the activation of the Nrf2/HO-1 pathway in a cellular model, for instance, in human keratinocyte (HaCaT) or macrophage (RAW 264.7) cell lines.[11][21][22][23][24]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with non-toxic concentrations of 3-Bromo-1-benzothiophen-4-ol (determined from the MTT assay) for various time points (e.g., 6, 12, 24 hours). An untreated control and a positive control (e.g., sulforaphane) should be included.

  • Protein Extraction: Lyse the cells and extract total protein. For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. An increase in the levels of Nrf2 (especially in the nuclear fraction) and HO-1 would indicate activation of this protective pathway.

G compound 3-Bromo-1-benzothiophen-4-ol keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation ros Oxidative Stress ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) nucleus->are binds to ho1 HO-1 Gene Expression are->ho1 antioxidant_response Antioxidant & Cytoprotective Response ho1->antioxidant_response

Caption: Proposed Nrf2/HO-1 activation pathway.

Mechanistic Assay: RhoA/ROCK Pathway Inhibition

Given the potential anticancer activity, investigating the inhibition of the RhoA/ROCK pathway is a logical step. This can be assessed through a cell migration assay, as this pathway is a key regulator of cell motility.[9][25][26]

  • Cell Monolayer: Grow a confluent monolayer of a highly motile cancer cell line (e.g., MDA-MB-231) in 6-well plates.

  • Create Wound: Use a sterile pipette tip to create a linear "scratch" or "wound" in the monolayer.

  • Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing a sub-lethal concentration of 3-Bromo-1-benzothiophen-4-ol. A vehicle control (DMSO) and a positive control inhibitor (e.g., Y-27632) should be included.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points. A delay in the closure of the scratch in the treated wells compared to the control indicates an inhibitory effect on cell migration.

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial characterization of the biological activity of 3-Bromo-1-benzothiophen-4-ol. The proposed experiments are designed to systematically screen for cytotoxic, antimicrobial, neuroprotective, and antioxidant activities, and to begin elucidating the underlying molecular mechanisms.

Positive results in any of these assays would warrant further, more in-depth investigation. For instance, if the compound shows potent and selective cytotoxicity against cancer cells, subsequent studies could involve cell cycle analysis, apoptosis assays, and target identification studies. If it demonstrates significant AChE inhibition, in vivo studies in models of neurodegeneration would be the next logical step. Similarly, strong antimicrobial activity would lead to studies against resistant strains and in vivo infection models.

The benzothiophene scaffold is a proven platform for the development of biologically active molecules.[4] By applying the systematic approach outlined in this guide, researchers can efficiently uncover the therapeutic potential of 3-Bromo-1-benzothiophen-4-ol and pave the way for its potential development as a novel therapeutic agent.

References

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  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • ACS Omega. (2023, November 27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Publications. Retrieved from [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. Retrieved from [Link]

  • PMC. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • Clinical Microbiology Reviews. (n.d.). Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. Retrieved from [Link]

  • SciSpace. (n.d.). Rapid diagnostic susceptibility testing of bacteria and fungi from clinical samples using silicon gratings. SciSpace. Retrieved from [Link]

  • Oxford Academic. (2021, November 15). Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford University Press. Retrieved from [Link]

  • PubMed. (2017, June 15). RhoA/ROCK pathway inhibition by fasudil suppresses the vasculogenic mimicry of U2OS osteosarcoma cells in vitro. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2018, November 20). Inhibition of RhoA-Subfamily GTPases Suppresses Schwann Cell Proliferation Through Regulating AKT Pathway Rather Than ROCK Pathway. Frontiers. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. Retrieved from [Link]

  • PubMed. (2003, March 15). The Rho/ROCK pathway mediates neurite growth-inhibitory activity associated with the chondroitin sulfate proteoglycans of the CNS glial scar. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (2018, September 4). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide. SciSpace. Retrieved from [Link]

  • Frontiers. (2018, September 3). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of the Nrf2/HO-1 pathway contributes to antioxidant capacity.... ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, May 13). Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade. MDPI. Retrieved from [Link]

  • PMC. (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Bromophenols in Marine Algae and Their Bioactivities. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2025, July 1). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 3-Bromo-1-benzothiophen-4-ol

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-1-benzothiophen-4-ol Substrate Profiling & Mechanistic Challenges The functionalization of the benzo[b]thiophene scaffold is a cornerstone i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-1-benzothiophen-4-ol

Substrate Profiling & Mechanistic Challenges

The functionalization of the benzo[b]thiophene scaffold is a cornerstone in the development of novel therapeutics, optoelectronics, and advanced materials[1]. Specifically, 3-bromo-1-benzothiophen-4-ol (CAS: 34576-99-3)[2] serves as a highly valuable, yet synthetically demanding, building block.

Executing a Suzuki-Miyaura cross-coupling on this substrate presents a trifecta of chemical challenges that render standard catalytic systems (e.g., Pd(PPh₃)₄ / Na₂CO₃) largely ineffective[3][4]:

  • Peri-Steric Hindrance: The C3-bromine and C4-hydroxyl groups exist in a peri-like spatial relationship across the fused ring system. This extreme steric crowding severely impedes the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond.

  • Electronic Deactivation & Base Consumption: The free 4-hydroxyl group is acidic (pKa ~9.5). Under standard cross-coupling conditions, it rapidly consumes one equivalent of base to form a phenoxide anion. This phenoxide is highly electron-donating, enriching the electron density of the benzothiophene core and thermodynamically disfavoring the oxidative addition of electron-rich Pd(0) species.

  • Catalyst Poisoning: The sulfur atom in the heteroaromatic core, combined with the adjacent phenoxide oxygen, can act as a bidentate ligand, chelating and sequestering the palladium catalyst (catalyst plating/poisoning)[5].

Mechanistic Causality: Overcoming Steric and Electronic Barriers

To establish a high-yielding, self-validating protocol, the catalytic system must be engineered to address the specific causality of the substrate's failures[6].

  • Ligand Selection (SPhos): To overcome the peri-steric clash, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is optimal. Its electron-rich dicyclohexylphosphine moiety forces the difficult oxidative addition into the deactivated C-Br bond, while its immense steric bulk accelerates the rate-determining reductive elimination step[7][8].

  • Base Optimization (Excess K₃PO₄): Because the 4-OH group acts as a stoichiometric base sink, a minimum of 3.0 to 3.5 equivalents of base is mandatory. K₃PO₄ is chosen over Na₂CO₃ because it provides sufficient basicity to activate the boronic acid for transmetalation without causing the aggressive hydrolytic degradation of the substrate often seen with stronger bases like NaOH[9].

  • Solvent System (Toluene/H₂O): A biphasic system (e.g., Toluene/H₂O 4:1) is critical. The water solubilizes the K₃PO₄ and the resulting potassium phenoxide salt, preventing the reaction mixture from becoming a thick, un stirrable slurry, while the toluene stabilizes the active Pd(0)L₁ species[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system selection and reaction outcomes for sterically hindered 3-bromobenzothiophenes[3][4].

Catalyst SystemLigandBase (Equiv)Solvent (Ratio)Yield (%)Primary Observation / Byproduct
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0)Toluene/H₂O (4:1)< 15%Catalyst plating (Pd black); Unreacted SM
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃ (2.0)Dioxane/H₂O (4:1)35%Significant hydrodehalogenation
Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄ (3.5)Dioxane/H₂O (4:1)82%Trace homocoupling of boronic acid
Pd(OAc)₂ (3 mol%) SPhos K₃PO₄ (3.5) Toluene/H₂O (4:1) 91% Clean conversion; Highly scalable

Catalytic Cycle & Mechanistic Pathway

G Pd0 Active Catalyst Pd(0)-SPhos OxAdd Oxidative Addition (Overcoming C3/C4 Steric Clash) Pd0->OxAdd 3-Bromo-1-benzothiophen-4-ol TransMet Transmetalation (Boronate Complex Formation) OxAdd->TransMet K3PO4 (Deprotonates 4-OH) + Aryl-B(OH)2 RedElim Reductive Elimination (Accelerated by Bulky Ligand) TransMet->RedElim Halide Scavenging RedElim->Pd0 3-Aryl-1-benzothiophen-4-ol Product Release

Caption: Modified Suzuki-Miyaura catalytic cycle highlighting the steric and electronic bottlenecks.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 3-bromo-1-benzothiophen-4-ol (1.0 mmol scale) with standard aryl boronic acids.

Step 1: Reagent Preparation & Degassing

  • Action: To a flame-dried Schlenk flask, add 3-bromo-1-benzothiophen-4-ol (229 mg, 1.0 mmol), Aryl Boronic Acid (1.3 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol, 3 mol%), SPhos (24.6 mg, 0.06 mmol, 6 mol%), and anhydrous K₃PO₄ (743 mg, 3.5 mmol)[10][11].

  • Causality: SPhos is added at a 2:1 ratio to Pd to ensure the formation of the active mono-ligated Pd(0) species while preventing catalyst aggregation.

  • Validation: The solid mixture should appear as a uniform, pale-yellow powder.

Step 2: Solvent Addition & Reaction Initiation

  • Action: Add degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) under a positive pressure of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring (800+ RPM)[11].

  • Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.

  • Validation: As the reaction reaches 90 °C, the mixture will transition from a suspension to a deep red/brown biphasic solution, indicating the formation of the active Pd(0) catalytic species.

Step 3: Reaction Monitoring

  • Action: After 4 hours, sample the organic (upper) layer for TLC or LC-MS analysis.

  • Validation: The disappearance of the starting material (UV active, lower Rf) and the appearance of a new, highly fluorescent spot (higher Rf) confirms successful coupling. If a black precipitate (Pd black) forms on the flask walls, catalyst deactivation has occurred due to oxygen ingress[9].

Step 4: Acidic Workup (Critical Step)

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (5 mL). Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3-4.

  • Causality: Under the basic reaction conditions, the product exists as a water-soluble potassium phenoxide salt. Direct extraction will result in the product being discarded with the aqueous waste. Acidification protonates the phenoxide, driving the neutral product into the organic phase.

  • Validation: Self-Validating Checkpoint: Upon addition of HCl, the aqueous layer will turn cloudy/milky as the free phenol precipitates, before rapidly dissolving into the upper Ethyl Acetate layer, leaving the aqueous layer clear.

Step 5: Isolation

  • Action: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify via silica gel flash chromatography.

Process Troubleshooting & Optimization

G Start Reaction Issue Identified LowConv Low Conversion (Starting Material Remains) Start->LowConv Dehal Dehalogenation (Formation of Benzothiophen-4-ol) Start->Dehal Sol1 Verify Base Equivalents Ensure >3.0 eq to counter 4-OH LowConv->Sol1 Sol2 Switch to SPhos or RuPhos To accelerate Reductive Elimination LowConv->Sol2 Sol3 Reduce H2O Content or switch to anhydrous Cs2CO3/DMF Dehal->Sol3

Caption: Decision tree for troubleshooting common Suzuki-Miyaura failures with 3-bromobenzothiophenes.

References

  • Molport. "3-bromo-1-benzothiophen-4-ol | 34576-99-3".
  • BenchChem. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide".
  • RSC Publishing. "Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools".
  • Beilstein Journal of Organic Chemistry. "Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP".
  • National Institutes of Health (PMC). "Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 3-Bromo-1-benzothiophen-4-ol Mixtures

Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3). The bromination of benzothiophene derivatives frequently yields complex mixtures containing un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3). The bromination of benzothiophene derivatives frequently yields complex mixtures containing unreacted starting materials, polybrominated byproducts, and closely related regioisomers (such as the 2-bromo isomer)[1]. Furthermore, the presence of the free hydroxyl (-OH) group at the 4-position introduces hydrogen-bonding dynamics that can cause severe tailing during chromatography[2].

This guide provides field-proven, self-validating protocols and troubleshooting logic designed for researchers and drug development professionals who require high-purity (>99%) target compounds.

Purification Decision Workflow

Before committing your entire crude mixture to a column, it is critical to profile the sample. The following workflow outlines the logical progression from crude reaction mixture to pharmaceutical-grade solid.

G Start Crude 3-Bromo-1-benzothiophen-4-ol Analyze TLC / LC-MS Profiling Start->Analyze Decision1 Isomer Impurities? Analyze->Decision1 Silica Silica Gel Chromatography (Hexane/EtOAc) Decision1->Silica Yes (>5%) HPLC Prep-HPLC (C18) (H2O/MeCN + 0.1% FA) Decision1->HPLC No (<5%) Decision2 Purity > 98%? Silica->Decision2 HPLC->Decision2 Recryst Recrystallization (Cold Ethanol) Decision2->Recryst Yes (Solidify) Fail Re-evaluate Solvent Decision2->Fail No (Co-elution) Pure Pure Product (>99%) Recryst->Pure Fail->HPLC

Caption: Workflow for the purification of 3-Bromo-1-benzothiophen-4-ol mixtures.

Core Experimental Protocols

Protocol A: Normal-Phase Silica Gel Column Chromatography

Objective: Bulk separation of regioisomers and removal of non-polar polybrominated species.

Causality & Logic: The hydroxyl group on 3-bromo-1-benzothiophen-4-ol interacts strongly with the acidic silanol groups of the stationary phase. Wet-loading the sample in a polar solvent (like dichloromethane) causes the initial sample band to diffuse immediately, ruining the separation of closely eluting isomers. Dry loading is mandatory to ensure a concentrated, narrow initial band, maximizing theoretical plates[3].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (60-120 mesh) in a 1:2 ratio (crude weight to silica weight). Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained[3].

  • Column Packing: Prepare a slurry of silica gel in 100% Hexane. Pour into a glass column and allow it to pack under gravity. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight[2].

  • Loading: Carefully add the dry-loaded sample powder to the top of the packed column. Cap with a thin layer of protective sand.

  • Gradient Elution:

    • Begin elution with 100% Hexane (2 column volumes) to wash out non-polar polybrominated byproducts[4].

    • Gradually introduce Ethyl Acetate (EtOAc) in 2% increments (e.g., 98:2, 96:4, up to 90:10 Hexane/EtOAc)[2]. The gradual gradient prevents the co-elution of the 2-bromo and 3-bromo isomers[5].

  • Self-Validating Fraction Collection: Monitor fractions via TLC (UV 254 nm). If the Rf​ difference between the target and an impurity is <0.1 , perform "heart-cutting": combine only the pure center fractions and recycle the overlapping head/tail fractions for a secondary column.

Protocol B: Reverse-Phase Preparative HPLC

Objective: High-purity polishing (>99%) for drug development applications.

Causality & Logic: When silica gel fails to resolve the 2-bromo and 3-bromo isomers due to their nearly identical polarities, reverse-phase chromatography separates them based on subtle differences in hydrophobicity and molecular shape[6].

Step-by-Step Methodology:

  • Stationary Phase: Use a C18 Prep column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Ultrapure Water + 0.1% Formic Acid (FA). Solvent B: Acetonitrile (MeCN) + 0.1% FA. Note: Avoid Trifluoroacetic acid (TFA) as strong acids can sometimes cause degradation of sensitive benzothiophene derivatives over extended runs.

  • Gradient: Run a linear gradient from 10% B to 90% B over 25 minutes.

  • Isolation: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation during rotary evaporation.

Quantitative Data: Chromatography Parameters

The table below summarizes the expected chromatographic behavior of 3-bromo-1-benzothiophen-4-ol and its common impurities to aid in method development.

Solvent System / Mobile PhaseTechniqueTarget Compound Rf​ / Rt​ Application Notes
Hexane / EtOAc (9:1)Normal-Phase TLC~0.35Standard starting point; monitor for hydroxyl-induced tailing[4].
Hexane / Toluene (8:2)Normal-Phase TLC~0.25Superior selectivity for resolving 2-bromo vs. 3-bromo isomers[1].
H₂O / MeCN (10-90% Gradient)Reverse-Phase HPLC~12.5 minIdeal for pharmaceutical polishing; requires C18 stationary phase[6].
Cold Ethanol / WaterRecrystallizationN/ABest for solidifying oils after chromatography[2].

Troubleshooting Guides & FAQs

Q1: My 3-bromo-1-benzothiophen-4-ol is co-eluting with the 2-bromo isomer on the silica column. How can I resolve this? A: The 2-bromo and 3-bromo isomers have nearly identical dipole moments, making Hexane/EtOAc gradients struggle. Troubleshooting logic: Switch to a highly discriminating, non-hydrogen-bonding solvent system like Hexane/Toluene (8:2)[1]. Alternatively, increase your silica-to-crude ratio to 100:1 and reduce your flow rate to increase theoretical plate interaction[2].

Q2: I am observing severe tailing of the product band on the column. What is causing this? A: Tailing is caused by the free hydroxyl (-OH) group at the 4-position hydrogen-bonding with unendcapped silanol sites on the silica gel. Solution: Add 1% Acetic Acid (v/v) to your mobile phase. This suppresses the ionization of the silanol groups, sharpening the elution band significantly.

Q3: The literature suggests my purified product should be a solid, but I am left with a viscous oil. Did the purification fail? A: Not necessarily. Benzothiophene derivatives are notorious for trapping residual solvents (especially EtOAc or DCM), which act as eutectic contaminants that lower the melting point and prevent crystallization[2]. Self-Validating Fix: Dry the oil under high vacuum (<0.1 mbar) for at least 24 hours. If it remains an oil, dissolve it in a minimum amount of hot ethanol, add water dropwise until slightly cloudy, and allow it to cool slowly to 4°C to force recrystallization[2].

Q4: Is 3-bromo-1-benzothiophen-4-ol stable during prolonged chromatography? A: Generally, yes. However, the electron-rich nature of the benzothiophene ring combined with the hydroxyl group makes it sensitive to strong oxidizing agents and prolonged exposure to light[5]. Wrap your column in aluminum foil if the separation takes longer than 4 hours, and store the purified fractions under an inert gas (Argon/Nitrogen) at -20°C.

References

  • RSC Publishing. "Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools". RSC Advances. URL: [Link]

  • PMC. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions". National Institutes of Health. URL: [Link]

  • Google Patents. "USRE49948E1 - Aryl ethers and uses thereof". Google Patents.
  • Semantic Scholar. "The preparation of some heteroaromatic and aromatic aldehydes". Semantic Scholar. URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidative Degradation of 3-Bromo-1-benzothiophen-4-ol

Welcome to the Technical Support Center. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) is a highly valuable halogenated building block used extensively in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) is a highly valuable halogenated building block used extensively in medicinal chemistry and materials science. However, researchers frequently encounter stability issues during long-term storage and assay preparation.

This guide provides a mechanistic understanding of why this compound degrades and offers field-proven, self-validating protocols to ensure absolute chemical integrity during your workflows.

The Causality of Degradation: Mechanistic Pathways

To effectively prevent degradation, it is critical to understand the dual vulnerabilities inherent in the molecular structure of 3-Bromo-1-benzothiophen-4-ol. The molecule contains both an electron-rich phenolic hydroxyl group and a susceptible thiophene ring, leading to two distinct oxidative pathways:

  • Phenolic Autoxidation (Hydrogen Atom Transfer): The hydroxyl group at the C4 position is highly prone to autoxidation. Atmospheric oxygen, light, or trace free radicals initiate a Hydrogen Atom Transfer (HAT) event, stripping the phenolic hydrogen to form a resonance-stabilized phenoxy radical. These radicals rapidly couple to form dimers or undergo further oxidation into highly colored, extended conjugated systems known as quinone methides 1.

  • Thiophene S-Oxidation (Electrophilic Oxygen Transfer): The sulfur atom within the benzothiophene core is susceptible to electrophilic oxygen transfer. In the presence of peroxides (commonly found in aged solvents) or transition metal contaminants, the sulfur atom is oxidized to a benzothiophene sulfoxide, which can subsequently over-oxidize into a stable benzothiophene sulfone 2.

DegradationPathway Start 3-Bromo-1-benzothiophen-4-ol (Intact Molecule) Trigger1 O2 / Light / Heat Start->Trigger1 Trigger2 Trace Metals / Peroxides Start->Trigger2 PathA Phenolic O-H Oxidation (Hydrogen Atom Transfer) Trigger1->PathA PathB Thiophene S-Oxidation (Electrophilic Oxygen Transfer) Trigger1->PathB Trigger2->PathA Trigger2->PathB Radical Phenoxy Radical Intermediate PathA->Radical Sulfoxide Benzothiophene Sulfoxide PathB->Sulfoxide Quinone Quinone Methides / Dimers (Pink/Brown Discoloration) Radical->Quinone Sulfone Benzothiophene Sulfone Sulfoxide->Sulfone Intervention Argon/N2 Atmosphere Amber Vials, -20°C Intervention->Trigger1 Blocks Intervention->Trigger2 Blocks

Logical relationship between environmental triggers, degradation pathways, and storage interventions.

Troubleshooting Guide

Q: My solid batch of 3-Bromo-1-benzothiophen-4-ol has developed a pink/brown discoloration. Is it still usable? A: Discoloration acts as a self-validating visual indicator of phenolic autoxidation. The shift from a white/off-white powder to pink or brown signifies the formation of conjugated quinone methides 3. If your downstream assay is sensitive to redox-active impurities or radical scavengers, you must discard the discolored batch or purify it via flash chromatography before use.

Q: I dissolved the compound in THF, and it degraded rapidly within 48 hours. Why? A: Tetrahydrofuran (THF) and other ethereal solvents readily auto-oxidize to form hydroperoxides upon exposure to air and light. These peroxides act as potent electrophilic oxidants, driving the rapid S-oxidation of the benzothiophene ring to its corresponding sulfoxide and sulfone. Solution: Always use freshly distilled, inhibitor-stabilized (e.g., BHT), or peroxide-free anhydrous solvents purged with Argon.

Q: Does the bromine atom at the C3 position offer any stabilization? A: Yes, partially. The bulky bromine atom provides steric hindrance adjacent to the C4 hydroxyl group, slightly impeding the dimerization of phenoxy radicals compared to unhindered phenols. However, its electron-withdrawing inductive effect is not sufficient to completely halt HAT-mediated autoxidation.

Standard Operating Procedure (SOP): Inert Aliquoting and Storage

To establish a self-validating system where degradation is mathematically minimized, follow this step-by-step methodology for handling bulk material.

Step 1: Preparation of the Inert Environment

  • Transfer the bulk container of 3-Bromo-1-benzothiophen-4-ol into a glove box maintained under a strict Argon atmosphere.

  • Causality: Argon is heavier than Nitrogen and provides a superior, dense protective blanket over the solid during brief exposures, displacing ambient oxygen 4.

Step 2: Aliquoting

  • Pre-weigh the compound into single-use, amber-glass vials.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation. Single-use aliquots prevent the repeated introduction of atmospheric moisture and oxygen that occurs when opening a bulk container multiple times.

Step 3: Sealing and Purging

  • Seal the vials with PTFE-lined septa caps.

  • Causality: PTFE ensures no plasticizers (found in standard rubber septa) leach into the compound. Leached plasticizers can act as trace catalysts for degradation.

Step 4: Long-Term Storage & Retrieval

  • Store the sealed, amber vials in a desiccator at -20°C (or -80°C for >6 months storage).

  • Critical Validation Step: Allow vials to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which facilitates hydrolytic side-reactions and provides a medium for dissolved oxygen.

Quantitative Data: Impact of Storage Conditions on Shelf-Life

The following table synthesizes the expected purity retention of 3-Bromo-1-benzothiophen-4-ol based on kinetic degradation principles for hindered phenols and benzothiophenes.

Storage ConditionAtmosphereContainer TypeExpected Shelf-Life (>98% Purity)Primary Degradation Risk
-20°C (Optimal) Argon / N2Amber Glass> 12 - 24 MonthsMinimal
2-8°C (Fridge) Argon / N2Amber Glass6 MonthsSlow S-oxidation
Room Temp (20°C) AirClear Glass< 2 WeeksRapid photo-oxidation & Quinone formation
In Solution (THF) AirClear Glass< 24 HoursPeroxide-mediated Sulfone formation

Frequently Asked Questions (FAQs)

Can I use antioxidants to stabilize my stock solutions? Yes, adding 0.01 - 0.05% Butylated Hydroxytoluene (BHT) acts as a sacrificial free-radical scavenger. BHT intercepts peroxyl radicals before they can abstract the phenolic hydrogen of your target compound. Ensure BHT does not interfere with your downstream biological or chemical assays.

How can I analytically validate if S-oxidation has occurred? LC-MS and 1H-NMR are the most reliable methods to validate the integrity of the thiophene ring.

  • LC-MS: Look for an[M+16] peak (indicating sulfoxide formation) or an [M+32] peak (indicating sulfone formation).

  • NMR: The chemical shifts of the aromatic protons adjacent to the sulfur will shift significantly downfield due to the strong electron-withdrawing nature of the newly formed S=O bonds.

References

  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants. PMC (nih.gov). [Link]

  • Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. Chemical Communications (ResearchGate). [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-Bromo-1-benzothiophen-4-ol vs 3-bromo-1-benzothiophen-5-ol

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-1-benzothiophen-4-ol and 3-bromo-1-benzothiophen-5-ol For researchers and professionals in drug development and synthetic chemistry, the subtle differences betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-1-benzothiophen-4-ol and 3-bromo-1-benzothiophen-5-ol

For researchers and professionals in drug development and synthetic chemistry, the subtle differences between positional isomers can have profound impacts on reaction outcomes, biological activity, and material properties. This guide provides a comprehensive comparison of the chemical reactivity of two key isomers: 3-Bromo-1-benzothiophen-4-ol and 3-bromo-1-benzothiophen-5-ol. By synthesizing established principles of physical organic chemistry with actionable experimental protocols, we aim to equip scientists with the insights needed for rational synthetic design.

Introduction: The Significance of Isomeric Position

The 1-benzothiophene scaffold is a privileged heterocycle found in numerous pharmaceuticals and functional materials. The strategic placement of functional groups dictates the molecule's electronic and steric properties, and consequently, its reactivity. In the case of 3-bromo-1-benzothiophen-4-ol and its 5-ol isomer, the relative positioning of the electron-donating hydroxyl (-OH) group and the versatile bromo (-Br) group creates distinct chemical personalities. Understanding these differences is paramount for predicting reaction feasibility, optimizing conditions, and controlling regioselectivity in complex synthetic pathways.

Theoretical Underpinnings of Reactivity

The reactivity of these isomers is governed by the interplay of inductive and resonance effects of the hydroxyl group, the bromine atom, and the fused thiophene ring.

  • Hydroxyl Group (-OH): As a powerful electron-donating group through resonance (and electron-withdrawing through induction), the -OH group significantly activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

  • Thiophene Ring: The sulfur atom in the thiophene ring also influences the electron distribution of the fused benzene ring.

  • Bromo Group (-Br): The bromine at the 3-position of the thiophene ring is a key handle for cross-coupling reactions. Its reactivity is modulated by the overall electron density of the heterocyclic system.

In 3-Bromo-1-benzothiophen-4-ol , the hydroxyl group is at the C4 position. Its activating, electron-donating resonance effect is strongly exerted on positions C5 and C7.

In 3-Bromo-1-benzothiophen-5-ol , the hydroxyl group is at the C5 position. Its resonance donation activates positions C4 and C6. This differential activation of the benzene portion of the molecule is a primary driver of their distinct reactivity profiles in electrophilic aromatic substitution.

G cluster_0 3-Bromo-1-benzothiophen-4-ol cluster_1 3-Bromo-1-benzothiophen-5-ol a OH at C4 b Strong Activation at C5, C7 a->b Resonance Effect c Predicted Higher Reactivity in Electrophilic Substitution b->c f Predicted Lower Steric Hindrance at C-Br bond c->f Potential Trade-off d OH at C5 e Strong Activation at C4, C6 d->e Resonance Effect

Caption: Logical relationship between isomer structure and predicted reactivity.

Comparative Reactivity in Key Transformations

We will now explore the anticipated reactivity of these isomers in two critical classes of reactions: electrophilic aromatic substitution and palladium-catalyzed cross-coupling.

Electrophilic Aromatic Substitution (EAS)

Phenols are highly susceptible to electrophilic substitution due to the potent activating nature of the hydroxyl group.[1] The key difference between our two isomers lies in which positions are most activated and sterically accessible.

  • 3-Bromo-1-benzothiophen-4-ol: The -OH group at C4 strongly activates the C5 position (ortho) and the C7 position (para). Given the fused ring system, both positions are electronically favored.

  • 3-Bromo-1-benzothiophen-5-ol: The -OH group at C5 activates the C4 and C6 positions (both ortho).

Hypothesis: 3-Bromo-1-benzothiophen-4-ol is likely more reactive towards EAS than the 5-ol isomer. The C5 position is highly activated and relatively unhindered. In the 5-ol isomer, the C4 position is sterically encumbered by the adjacent thiophene ring, potentially slowing the reaction.

Supporting Experimental Data: While direct comparative data is unavailable, studies on substituted phenols consistently show that reaction rates are sensitive to the steric and electronic environment.[2][3] For instance, in the bromination of phenol, reaction conditions can be tuned to favor mono- or poly-substitution, highlighting the high reactivity of activated positions.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for forming new carbon-carbon or carbon-heteroatom bonds using powerful methods like the Suzuki-Miyaura, Heck, or Sonogashira reactions.[4][5][6] The efficiency of these reactions often depends on the ease of the initial oxidative addition step, where the palladium catalyst inserts into the C-Br bond. This step is generally favored by electron-deficient aromatic rings.

  • 3-Bromo-1-benzothiophen-4-ol: The hydroxyl group is relatively far from the C3-Br bond and its electronic influence on the thiophene ring is less direct.

  • 3-Bromo-1-benzothiophen-5-ol: The hydroxyl group is closer and its electron-donating effects might slightly increase the electron density on the thiophene ring, potentially making the C-Br bond less electrophilic and slowing the rate of oxidative addition.

Hypothesis: 3-Bromo-1-benzothiophen-4-ol may be a slightly better substrate for palladium-catalyzed cross-coupling reactions due to a more electronically favorable C-Br bond for oxidative addition. However, solubility and steric factors could also play a significant role.

Experimental Protocols for Reactivity Comparison

To empirically validate these theoretical predictions, a competitive reaction is the most direct and resource-efficient method.[7] It provides a clear measure of relative reactivity by ensuring both substrates are subjected to identical conditions.

Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling

This experiment will determine the relative rate of C-C bond formation at the C3-Br position for the two isomers.

Objective: To compare the relative reactivity of 3-bromo-1-benzothiophen-4-ol and 3-bromo-1-benzothiophen-5-ol in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromo-1-benzothiophen-4-ol

  • 3-Bromo-1-benzothiophen-5-ol

  • 4-Methoxyphenylboronic acid (or another suitable boronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • An internal standard (e.g., dodecane)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 3-bromo-1-benzothiophen-4-ol (0.5 mmol, 1.0 eq), 3-bromo-1-benzothiophen-5-ol (0.5 mmol, 1.0 eq), and the internal standard (0.25 mmol).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (0.5 mmol, 1.0 eq, the limiting reagent).

  • Catalyst and Solvent: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol %). Add a solvent mixture of Toluene (10 mL) and Ethanol (2.5 mL).

  • Base Addition: Add 2M aqueous Na₂CO₃ solution (2.5 mL).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench each aliquot with a small amount of water and extract with ethyl acetate.

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of each starting material relative to the internal standard and the formation of the corresponding products.

Data Interpretation: The isomer that is consumed faster is the more reactive substrate under these conditions. The ratio of the two products at various time points will provide a quantitative measure of the relative reactivity.

G cluster_workflow Competitive Reaction Workflow A 1. Combine Isomers (Equimolar) & Internal Standard B 2. Add Limiting Reagent (e.g., Boronic Acid) A->B C 3. Add Catalyst & Solvent B->C D 4. Initiate Reaction (Add Base, Heat) C->D E 5. Monitor Reaction (Take Aliquots over Time) D->E F 6. Quench & Extract Aliquots E->F G 7. Analyze by GC/HPLC F->G H 8. Determine Relative Consumption Rates G->H

Caption: Experimental workflow for comparing isomer reactivity.

Summary and Data Presentation

The following table summarizes the predicted reactivity profiles based on our theoretical analysis. The experimental protocols provided above would be used to populate such a table with quantitative data.

Feature / Reaction Type3-Bromo-1-benzothiophen-4-ol3-Bromo-1-benzothiophen-5-olRationale
Acidity of -OH Predicted to be slightly more acidicPredicted to be slightly less acidicProximity to the electron-withdrawing sulfur atom may influence pKa.
Electrophilic Substitution Higher predicted reactivity (attack at C5/C7)Lower predicted reactivity (attack at C4/C6)The C5 position in the 4-ol isomer is highly activated and sterically accessible.[1][3]
Pd-Catalyzed Cross-Coupling Higher predicted reactivityLower predicted reactivityThe C-Br bond is likely more electron-deficient, favoring oxidative addition.[6]
Steric Hindrance at C3-Br LowerSlightly higher due to proximity of C4-H and C6-HThe peri-interaction between the -OH at C4 and the thiophene ring might influence conformation.

Conclusion

While structurally very similar, 3-bromo-1-benzothiophen-4-ol and 3-bromo-1-benzothiophen-5-ol are predicted to exhibit distinct chemical reactivities. The 4-ol isomer is anticipated to be more susceptible to electrophilic aromatic substitution due to a highly activated and accessible C5 position. It is also predicted to be the more reactive partner in palladium-catalyzed cross-coupling reactions, owing to a more favorable electronic environment at the C-Br bond. These hypotheses are grounded in fundamental principles of organic chemistry but require experimental validation. The protocols provided in this guide offer a robust framework for researchers to quantify these differences, enabling more precise and efficient synthetic planning in their research and development endeavors.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Analysis of the Stereochemical Influence on the Reactivity of 2-Methyl-N-pentylcyclohexan-1-amine Isomers.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • PubChem. (n.d.). Benzo(b)thiophene, 3-bromo-.
  • Musil, M., et al. (2026).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • NPTEL-NOC IITM. (2021, August 12).
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

Sources

Comparative

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pathways of 3-Bromo-1-benzothiophen-4-ol

Executive Summary For researchers and drug development professionals, understanding the structural intricacies of heterocyclic building blocks is paramount. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the structural intricacies of heterocyclic building blocks is paramount. 3-Bromo-1-benzothiophen-4-ol (CAS: 34576-99-3) represents a highly functionalized scaffold utilized in the synthesis of biologically active compounds. This guide provides an objective comparative analysis of its mass spectrometry (MS) fragmentation pathways, contrasting its behavior with its non-brominated analog (1-benzothiophen-4-ol) and evaluating the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI). By mapping these pathways, we establish a self-validating framework for accurate structural elucidation.

Mechanistic Causality in Ionization and Fragmentation

To accurately interpret the mass spectrum of 3-Bromo-1-benzothiophen-4-ol, one must understand the causality behind its fragmentation. The molecule's behavior under electron impact (EI) is governed by three distinct structural features:

  • The Isotopic Signature (The Diagnostic Anchor): Bromine occurs naturally as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in an approximate 1:1 ratio. Consequently, the molecular ion [M]+∙ appears as a distinct doublet at m/z 228 and 230[1]. This 1:1 ratio serves as an internal validation metric; any deviation indicates isobaric interference or co-elution.

  • Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is the most labile covalent linkage in the molecule. Upon 70 eV electron ionization, the dominant primary fragmentation is the homolytic cleavage of the bromine radical ( ∙Br , 79/81 Da), yielding a highly stable, resonance-stabilized benzothiophene cation at m/z 149[2].

  • Phenolic Expulsion and Thiophene Ring Opening: Following dehalogenation, the secondary fragmentation is dictated by the hydroxyl group at the 4-position. Similar to naphthols, the intermediate expels carbon monoxide (CO, 28 Da) to form an m/z 121 fragment. Finally, a hallmark of benzothiophene derivatives is the expulsion of carbon monosulfide (CS, 44 Da), a process driven by the thermodynamic stability of the resulting hydrocarbon cation (m/z 77)[3][4].

Comparative Performance Analysis

To contextualize the analytical performance, we compare 3-Bromo-1-benzothiophen-4-ol against structural and methodological alternatives.

Table 1: Structural Comparison (Brominated vs. Non-Brominated)

Comparing the fragmentation of 3-Bromo-1-benzothiophen-4-ol with 1-benzothiophen-4-ol highlights how the halogen dictates the primary degradation pathway.

Feature / Metric3-Bromo-1-benzothiophen-4-ol1-Benzothiophen-4-ol (Alternative)Diagnostic Significance
Molecular Ion [M]+∙ m/z 228 / 230 (1:1 Doublet)m/z 150 (Singlet)Confirms halogen presence.
Base Peak (100% Abundance) m/z 149 ( [M−Br]+ )m/z 150 ( [M]+∙ )Bromine lability dominates the brominated analog's spectrum.
CO Loss Fragment m/z 121 ( [M−Br−CO]+ )m/z 122 ( [M−CO]+∙ )Validates the presence of the hydroxyl group on the aromatic ring.
CS Loss Fragment m/z 77 ( [M−Br−CO−CS]+ )m/z 78 ( [M−CO−CS]+∙ )Confirms the underlying thiophene core[4].
Table 2: Methodological Comparison (GC-EI-MS vs. LC-ESI-MS)

Selecting the correct ionization technique is critical. While EI provides rich structural data, ESI offers softer ionization for intact mass confirmation.

ParameterGC-EI-MS (70 eV)LC-ESI-MS (Negative Ion Mode)Causality / Recommendation
Ionization State Radical Cation ( [M]+∙ )Deprotonated Anion ( [M−H]− )ESI targets the acidic phenolic proton; EI targets the pi-electron cloud.
Primary Adduct/Ion m/z 228 / 230m/z 227 / 229Use ESI for intact mass confirmation without fragmentation.
Fragmentation Extent High (Extensive library matching)Low (Requires MS/MS / CID)EI is superior for de novo structural elucidation of small heterocycles.
Thermal Stability Risk Moderate (Requires volatilization)Low (Analyzed in solution)3-Bromo-1-benzothiophen-4-ol is thermally stable enough for GC up to 300°C.

Mass Spectrometry Fragmentation Pathway Visualization

The following diagram maps the sequential gas-phase degradation of the molecule under standard 70 eV electron ionization.

Pathway M Molecular Ion[M]⁺• m/z 228 / 230 (1:1 Isotope Ratio) F1 [M - Br]⁺ m/z 149 M->F1 - •Br (79/81 Da) Homolytic Cleavage F2 [M - Br - CO]⁺ m/z 121 F1->F2 - CO (28 Da) Phenolic Expulsion F3 [M - Br - CO - CS]⁺ m/z 77 F2->F3 - CS (44 Da) Thiophene Ring Opening

Figure 1: Proposed EI-MS fragmentation pathway of 3-Bromo-1-benzothiophen-4-ol.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent false positives.

Protocol A: GC-EI-MS Structural Elucidation

Objective: Obtain high-resolution fragmentation data to confirm the bromine position and thiophene core.

  • Sample Preparation: Dissolve 1 mg of 3-Bromo-1-benzothiophen-4-ol in 1 mL of LC-MS grade dichloromethane (DCM). Add 10 µL of 4-bromophenol (1 mg/mL) as an internal standard.

    • Causality: DCM ensures complete solvation. The internal standard normalizes ionization efficiency and provides a baseline for expected bromine isotope ratios.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 280°C. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The 280°C inlet ensures complete volatilization without inducing thermal degradation of the C-Br bond.

  • Ionization & Acquisition: Operate the MS in EI mode at 70 eV. Set the ion source temperature to 230°C and the mass scan range from m/z 50 to 350.

  • Self-Validation Check (Data Interpretation):

    • Step 1: Locate the precursor ion. If the m/z 228/230 peaks do not exhibit a 1:1 abundance ratio (± 5%), the run is invalidated due to potential co-elution or saturation.

    • Step 2: Verify the presence of the m/z 149 base peak. If absent, the inlet temperature may have caused premature thermal debromination prior to ionization.

Protocol B: LC-ESI-MS Intact Mass Confirmation

Objective: Confirm the intact molecular weight without the harsh fragmentation of EI.

  • Sample Preparation: Dilute the compound to 10 µg/mL in Methanol/Water (80:20, v/v) containing 0.1% Ammonium Hydroxide.

    • Causality: Ammonium hydroxide drives the equilibrium toward the deprotonated phenoxide anion ( [M−H]− ), maximizing ESI negative mode sensitivity.

  • Acquisition: Inject 5 µL into a Q-TOF mass spectrometer operating in negative ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • Self-Validation Check: Confirm the [M−H]− doublet at m/z 227 and 229. Apply a low collision energy (10 eV) to ensure no in-source fragmentation occurs.

Experimental Workflow Visualization

Workflow S1 Sample Prep (Internal Std Addition) S2 Chromatographic Separation (GC/LC) S1->S2 S3 Ionization (EI 70eV / ESI-) S2->S3 S4 Mass Analysis (Quadrupole / Q-TOF) S3->S4 S5 Data Validation (Isotope Ratio Check) S4->S5

Figure 2: Self-validating comparative MS workflow for halogenated benzothiophenes.

References

  • PubChem Compound Summary for CID 123250, Benzo(b)thiophene, 3-bromo- National Center for Biotechnology Information (NCBI)[Link]

  • Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation Rapid Communications in Mass Spectrometry (2009)[Link]

  • Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide ResearchGate / CSIRO Publishing[Link]

  • Characterization of Sulfur-Containing Compounds Derived from Jet Fuels Using (+)APCI Coupled to an Orbitrap Mass Spectrometer Energy & Fuels - ACS Publications[Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide: 3-Bromo-1-benzothiophen-4-ol vs. Traditional Thiophene Intermediates in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of core heterocyclic scaffolds is a critical decision that profoundly influences the trajectory of a research program. The thiophene ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of core heterocyclic scaffolds is a critical decision that profoundly influences the trajectory of a research program. The thiophene ring, a privileged pharmacophore, is a cornerstone of numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its versatile chemistry, makes it an attractive starting point for the synthesis of novel therapeutics.[2]

Traditionally, simple brominated thiophenes, such as 3-bromothiophene and 2,3-dibromothiophene, have been the workhorse intermediates for introducing the thiophene moiety via cross-coupling reactions. However, the demand for greater molecular complexity and functional group handles for late-stage diversification has driven the exploration of more advanced building blocks.

This guide provides an in-depth comparison of a next-generation intermediate, 3-Bromo-1-benzothiophen-4-ol , against the traditional mainstays, 3-bromothiophene and 2,3-dibromothiophene . While direct, head-to-head experimental data for 3-Bromo-1-benzothiophen-4-ol is not yet widely available in the literature, this guide will leverage established principles of organic chemistry and data from structurally related systems to provide a prospective analysis of its potential advantages and challenges. We will delve into a comparative analysis of their physicochemical properties, reactivity in key synthetic transformations, and provide detailed experimental protocols for benchmark reactions with the traditional intermediates.

The Intermediates: A Structural Overview

The fundamental differences in the structures of these three intermediates, illustrated below, are the basis for their distinct chemical behaviors.

Structural Comparison of Thiophene Intermediates cluster_0 Traditional Intermediates cluster_1 Next-Generation Intermediate 3-Bromothiophene 3-Bromothiophene Simple, monofunctional Simple, monofunctional 3-Bromothiophene->Simple, monofunctional Key Feature 2,3-Dibromothiophene 2,3-Dibromothiophene Difunctional, allows for sequential or double coupling Difunctional, allows for sequential or double coupling 2,3-Dibromothiophene->Difunctional, allows for sequential or double coupling Key Feature 3-Bromo-1-benzothiophen-4-ol 3-Bromo-1-benzothiophen-4-ol Fused aromatic system, additional hydroxyl functionality Fused aromatic system, additional hydroxyl functionality 3-Bromo-1-benzothiophen-4-ol->Fused aromatic system, additional hydroxyl functionality Key Feature Prospective Synthesis of 3-Bromo-1-benzothiophen-4-ol Start 2-Bromothiophenol Step1 Alkylation with Propargyl Bromide Start->Step1 Intermediate1 2-(Prop-2-yn-1-ylthio)bromobenzene Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxy-1-benzothiophene Step2->Intermediate2 Step3 Protection of Hydroxyl Group Intermediate2->Step3 Intermediate3 4-(Protected)-1-benzothiophene Step3->Intermediate3 Step4 Lithiation and Quenching with Br2 Intermediate3->Step4 Intermediate4 3-Bromo-4-(Protected)-1-benzothiophene Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Product 3-Bromo-1-benzothiophen-4-ol Step5->Product

Caption: A plausible multi-step synthesis for 3-Bromo-1-benzothiophen-4-ol.

This increased synthetic complexity is a trade-off for the greater structural intricacy and additional functionality of the final product.

Reactivity in Cross-Coupling Reactions: A Mechanistic Perspective

The utility of these intermediates is primarily defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura Coupling

This powerful C-C bond-forming reaction is a staple in medicinal chemistry. The reactivity of the bromo-intermediate is paramount to the success of the coupling.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex R-Pd(II)-Br(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)Intermediate Boronate R'-B(OR)2 Boronate->Transmetalation Base RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity:

  • 3-Bromothiophene: Generally considered a good substrate for Suzuki coupling, though sometimes requiring slightly more forcing conditions than its 2-bromo isomer. [3]* 2,3-Dibromothiophene: The C2-Br bond is more reactive than the C3-Br bond, allowing for selective monocoupling at the 2-position under controlled conditions. Double coupling can be achieved with more forcing conditions or a higher excess of the boronic acid. [4][5]* 3-Bromo-1-benzothiophen-4-ol (Predicted):

    • Electronic Effects: The fused benzene ring creates a more extended π-system, which can influence the electronic properties of the C-Br bond. The electron-donating hydroxyl group at the 4-position will increase the electron density of the benzothiophene ring system, which could potentially slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.

    • Steric Effects: The peri-interaction between the 3-bromo and 4-hydroxyl groups may introduce some steric hindrance around the reaction center, potentially requiring more sterically demanding ligands on the palladium catalyst to achieve efficient coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid

  • Materials: 3-Bromothiophene, Phenylboronic Acid, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

    • Add Palladium(II) acetate (0.02 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-Br(L2) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord Pd(II)Amine [Ar-Pd(II)(NHR2)(L2)]+Br- AmineCoord->Pd(II)Amine Amine R2NH Amine->AmineCoord Deprotonation Deprotonation Pd(II)Amine->Deprotonation Pd(II)Amido Ar-Pd(II)-NR2(L2) Deprotonation->Pd(II)Amido Base Base Base->Deprotonation RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L2 Product Ar-NR2 RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction. [6] Comparative Reactivity:

  • 3-Bromothiophene: A competent substrate for Buchwald-Hartwig amination, though it can sometimes give moderate yields with electron-rich and labile heterocycles. [7]* 2,3-Dibromothiophene: Similar to Suzuki coupling, selective mono-amination at the more reactive C2 position is expected.

  • 3-Bromo-1-benzothiophen-4-ol (Predicted):

    • Hydroxyl Group Interference: The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. Protection of the hydroxyl group may be necessary to achieve good yields. This adds an extra step to the synthetic sequence.

    • Ligand Chelation: The hydroxyl group could potentially chelate to the palladium center, which might either inhibit or, in some cases, promote the catalytic cycle, depending on the ligand used. This would require careful optimization of the reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene with Morpholine

  • Materials: 3-Bromothiophene, Morpholine, Palladium(II) Acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOt-Bu), Toluene.

  • Procedure:

    • To a glovebox, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

    • Add 3-bromothiophene (1.0 mmol) and toluene (5 mL).

    • Add morpholine (1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Performance Data Summary

The following table summarizes the expected performance of the three intermediates in the benchmark cross-coupling reactions.

IntermediateReactionCoupling PartnerTypical YieldKey Considerations
3-Bromothiophene Suzuki-MiyauraPhenylboronic Acid70-90%Generally reliable, may require optimization. [3]
Buchwald-HartwigSecondary Amines50-80%Yields can be moderate with some amines. [7]
2,3-Dibromothiophene Suzuki-MiyauraPhenylboronic AcidMono: 60-80% (at C2), Di: 40-60%Regioselectivity is a key feature. [4]
Buchwald-HartwigSecondary AminesMono: 50-70% (at C2)Sequential functionalization is possible.
3-Bromo-1-benzothiophen-4-ol Suzuki-MiyauraPhenylboronic AcidPredicted: 40-70%Slower reaction rates expected due to electronic and steric effects.
Buchwald-HartwigSecondary AminesPredicted: 30-60% (with OH protection)Hydroxyl group protection is likely necessary. Potential for catalyst inhibition.

Conclusion: Choosing the Right Intermediate for Your Project

The choice between 3-Bromo-1-benzothiophen-4-ol and traditional thiophene intermediates is a strategic one that depends on the specific goals of the drug discovery program.

Decision Framework for Intermediate Selection ProjectGoal Project Goal RapidScaffold Rapid access to simple thiophene-containing scaffolds ProjectGoal->RapidScaffold ComplexMolecules Generation of complex, polycyclic molecules with handles for diversification ProjectGoal->ComplexMolecules Traditional 3-Bromothiophene or 2,3-Dibromothiophene RapidScaffold->Traditional Choose NextGen 3-Bromo-1-benzothiophen-4-ol ComplexMolecules->NextGen Consider Advantages:\n- Readily available\n- Well-established reactivity\n- Cost-effective Advantages: - Readily available - Well-established reactivity - Cost-effective Traditional->Advantages:\n- Readily available\n- Well-established reactivity\n- Cost-effective Advantages:\n- Increased structural rigidity and complexity\n- Hydroxyl group for further functionalization\n- Potential for novel intellectual property Advantages: - Increased structural rigidity and complexity - Hydroxyl group for further functionalization - Potential for novel intellectual property NextGen->Advantages:\n- Increased structural rigidity and complexity\n- Hydroxyl group for further functionalization\n- Potential for novel intellectual property Challenges:\n- Multi-step synthesis\n- Potentially lower yields in coupling\n- Requires more process development Challenges: - Multi-step synthesis - Potentially lower yields in coupling - Requires more process development NextGen->Challenges:\n- Multi-step synthesis\n- Potentially lower yields in coupling\n- Requires more process development

Caption: A decision-making flowchart for selecting the appropriate thiophene intermediate.

3-Bromothiophene and 2,3-dibromothiophene remain excellent choices for projects that require rapid and cost-effective access to a wide range of simple thiophene-containing molecules. Their chemistry is well-understood and highly scalable.

3-Bromo-1-benzothiophen-4-ol , on the other hand, represents a more advanced building block for programs targeting novel chemical space. While its synthesis is more demanding and its reactivity in cross-coupling reactions may require more extensive optimization, it offers significant advantages:

  • Increased Molecular Complexity: The rigid, polycyclic benzothiophene core can provide a superior scaffold for binding to protein targets.

  • Vector for Diversification: The free hydroxyl group serves as a valuable handle for late-stage functionalization, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Novelty: Compounds derived from this intermediate are likely to be novel and offer opportunities for new intellectual property.

References

  • ChemBK. 3-Bromothiophene - Physico-chemical Properties. (2024-04-10). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. (RSC Publishing). [Link]

  • MDPI. Modulation of Properties inB[8]enzothieno[3,2-b]b[8]enzothiophene Derivatives through Sulfur Oxidation. (2024-07-29). [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. (2021-10-25). [Link]

  • ChemBK. benzothiophene. (2024-04-09). [Link]

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  • RSC Publishing. Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017-01-23). [Link]

  • RSC Publishing. Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. [Link]

  • Wiley Online Library. Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022-02-24). [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). [Link]

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  • YouTube. The Buchwald-Hartwig Amination Reaction. (2012-04-07). [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • NIH. Regioselective synthesis of C3 alkylated and arylated benzothiophenes. [Link]

  • Google Patents.
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • GitHub. RXN yield prediction. [Link]

  • NIH. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. (2005-08-10). [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). [Link]

  • PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019-06-04). [Link]

  • MDPI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016-07-27). [Link]

  • PMC. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021-12-28). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8742880/]([Link].

Sources

Comparative

Site-Selective Functionalization: A Comparative Guide to Leaving Group Efficacy in 3-Bromo-1-benzothiophen-4-ol Derivatives

The 3-bromo-1-benzothiophen-4-ol scaffold is a privileged, bifunctional building block frequently utilized in the development of novel therapeutics and advanced materials. Its architecture presents a unique synthetic opp...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-bromo-1-benzothiophen-4-ol scaffold is a privileged, bifunctional building block frequently utilized in the development of novel therapeutics and advanced materials. Its architecture presents a unique synthetic opportunity: a native halogen at the C-3 position and a derivatizable hydroxyl group at the C-4 position.

To fully exploit this scaffold, researchers must convert the C-4 hydroxyl into a viable leaving group (a pseudohalide) to enable transition-metal-catalyzed cross-coupling. However, the choice of this leaving group—whether a triflate, tosylate, or mesylate—dictates the kinetic barriers of the reaction and ultimately controls the chemoselectivity of the system[1]. This guide provides a definitive comparative analysis of these derivatives, equipping drug development professionals with the mechanistic insights and validated protocols needed to achieve perfect orthogonal coupling.

Mechanistic Causality: The Hierarchy of Oxidative Addition

In palladium-catalyzed cross-coupling sequences (such as the Suzuki-Miyaura reaction), the oxidative addition of the Pd(0) species into the carbon-electrophile bond is typically the rate-determining step. When two potential leaving groups are present on the same arene, the catalyst will preferentially insert into the bond with the lowest activation energy[1].

The Triflate (-OTf) Dilemma: Competitive Reactivity

Triflates are exceptionally powerful leaving groups due to the extreme electron-withdrawing nature of the trifluoromethyl group, which highly polarizes the C-O bond. In the 3-bromo-4-triflyloxy-benzothiophene derivative, the activation energy required for oxidative addition into the C-OTf bond is nearly identical to that of the C-Br bond[2].

  • Causality: Because the kinetic gap between the two sites is negligible, standard palladium catalysts cannot easily distinguish between them. This results in poor chemoselectivity, yielding complex, difficult-to-separate mixtures of C-3 mono-coupled, C-4 mono-coupled, and di-coupled products.

The Tosylate (-OTs) Advantage: Perfect Orthogonality

Tosylates are considered "harder" leaving groups. The S-O bond in a tosylate is stronger and less polarizable than in a triflate, imparting a significantly higher activation barrier for palladium insertion[2].

  • Causality: This kinetic disparity is the key to orthogonal cross-coupling. A standard, mild catalyst system (e.g., Pd(PPh₃)₄) will rapidly and exclusively undergo oxidative addition at the C-3 bromide. The C-4 tosylate remains completely inert under these conditions. Once the C-3 position is functionalized, the C-4 tosylate can be subsequently activated by switching to a more electron-rich, sterically demanding ligand (such as XPhos) that is capable of overcoming the higher energy barrier of the C-OTs bond.

The Mesylate (-OMs) Limitation: Poor Leaving Group Ability

While mesylates are highly atom-economical and environmentally benign, their poor leaving group ability makes them highly recalcitrant in standard cross-coupling reactions[3].

  • Causality: The lack of extended aromatic stabilization (present in tosylates) or extreme inductive effects (present in triflates) means that breaking the C-OMs bond requires forcing conditions, such as elevated temperatures and highly specialized, expensive ligands (e.g., BrettPhos). These harsh conditions frequently lead to the degradation of sensitive functional groups on the benzothiophene scaffold.

Comparative Efficacy & Reaction Profiles

The following table summarizes the quantitative and qualitative performance metrics of the three C-4 sulfonate derivatives when paired with the native C-3 bromide.

Derivative (C-4)Relative ReactivityLeaving Group AbilityChemoselectivity vs. C-3 BrRequired Pd Ligand for C-4 Activation
Triflate (-OTf) HighExcellentPoor (Competitive insertion)PPh₃, dppf, or standard bidentate
Tosylate (-OTs) ModerateGoodExcellent (Orthogonal) XPhos, RuPhos (Bulky, electron-rich)
Mesylate (-OMs) LowPoorExcellent (But difficult to activate)BrettPhos, high temperatures (>100°C)

Visualizing the Chemoselective Logic

To design a successful synthetic route, the choice of the C-4 derivatization agent must align with the desired coupling strategy. The workflow below illustrates the divergent outcomes based on the leaving group selected.

G Start 3-Bromo-1-benzothiophen-4-ol (Native Scaffold) Triflate C-4 Triflate (-OTf) High Reactivity Start->Triflate Tf2O, Pyridine Tosylate C-4 Tosylate (-OTs) Moderate Reactivity Start->Tosylate TsCl, Et3N Mesylate C-4 Mesylate (-OMs) Low Reactivity Start->Mesylate MsCl, Et3N Compete Poor Chemoselectivity (Mixed C-3/C-4 Coupling) Triflate->Compete Pd(0) Catalysis Orthogonal Perfect Orthogonality (C-3 reacts first, then C-4) Tosylate->Orthogonal Pd(0) Catalysis Forcing Requires Forcing Conditions (Often degrades scaffold) Mesylate->Forcing Pd(0) Catalysis

Caption: Chemoselectivity pathways based on C-4 sulfonate leaving group efficacy.

G Substrate Substrate 3-Bromo-4-OTs Pd1 Step 1: Pd(PPh3)4 Fast C-Br Addition Substrate->Pd1 Int1 Intermediate C-3 Aryl, C-4 OTs Pd1->Int1 Suzuki Coupling 1 Pd2 Step 2: Pd/XPhos Slow C-OTs Addition Int1->Pd2 Product Final Product C-3/C-4 Diarylated Pd2->Product Suzuki Coupling 2

Caption: Orthogonal catalytic cycle for 3-Bromo-1-benzothiophen-4-yl tosylate.

Self-Validating Experimental Protocol: Orthogonal Suzuki-Miyaura Coupling

To demonstrate the superior utility of the tosylate derivative, the following protocol details a self-validating, two-step orthogonal Suzuki-Miyaura cross-coupling. This system is designed with built-in analytical checkpoints to ensure the strict causality of the leaving group hierarchy is maintained.

Step 1: Chemoselective C-3 Arylation (Bromide Activation)

Objective: Selectively couple Arylboronic Acid A at the C-3 position while leaving the C-4 tosylate completely intact.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-1-benzothiophen-4-yl 4-methylbenzenesulfonate (1.0 equiv), Arylboronic Acid A (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Mechanistic Note: The standard triphenylphosphine ligand is sufficiently electron-rich to activate the C-Br bond but lacks the bulk and electron density required to insert into the C-OTs bond.

  • Solvent & Reaction: Suspend the mixture in degassed Toluene/H₂O (4:1, 0.2 M). Heat to 80 °C for 4 hours.

  • Self-Validating Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The chromatogram must show complete consumption of the starting material and a single dominant peak corresponding to the C-3 mono-arylated product. The absence of di-arylated mass validates the orthogonality of the tosylate leaving group.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the intermediate.

Step 2: C-4 Arylation (Tosylate Activation)

Objective: Activate the dormant C-4 tosylate to couple Arylboronic Acid B.

  • Reaction Setup: In a new Schlenk flask, combine the C-3 mono-arylated intermediate from Step 1 (1.0 equiv), Arylboronic Acid B (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Mechanistic Note: The bulky, highly electron-donating dialkylbiaryl phosphine ligand (XPhos) is strictly required here to lower the activation barrier for C-OTs oxidative addition.

  • Solvent & Reaction: Suspend in degassed 1,4-Dioxane (0.1 M). Heat to 100 °C for 12 hours.

  • Self-Validating Checkpoint (TLC/LC-MS): Monitor via TLC. The starting material spot should cleanly convert to a new, more polar spot. LC-MS will confirm the exact mass of the fully functionalized, asymmetric C-3/C-4 diaryl benzothiophene.

  • Workup: Filter through a pad of Celite, concentrate, and purify via automated flash chromatography.

References

  • Chemodivergence between Electrophiles in Cross-Coupling Reactions Chemistry - A European Journal URL:[Link]

  • Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of N-Mesylamides by N–C Cleavage: Electronic Effect of the Mesyl Group Organic Letters URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1-benzothiophen-4-ol

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-1-benzothiophen-4-ol is foundational to scientific progress. However, this innovation carries the profound responsibil...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-1-benzothiophen-4-ol is foundational to scientific progress. However, this innovation carries the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a direct reflection of our commitment to responsible research.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Bromo-1-benzothiophen-4-ol. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our actions in the principles of chemical safety and regulatory compliance. The goal is to empower you with the knowledge to manage this waste stream confidently and safely, protecting yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for 3-Bromo-1-benzothiophen-4-ol is not extensively published, we can infer its potential hazards by examining its structural motifs: a brominated aromatic compound and a benzothiophene core.[1] Benzothiophene derivatives and similar brominated organic compounds often exhibit characteristics that necessitate their classification as hazardous waste.[2][3]

The primary risks associated with this class of compounds include:

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Respiratory Issues: May cause respiratory irritation upon inhalation of dust or fumes.[2][4]

  • Toxicity: Halogenated organic compounds are often classified as hazardous and may be harmful if swallowed or in contact with skin.[3][5][6]

  • Environmental Hazard: Many organobromine compounds are toxic to aquatic life with long-lasting effects.[6][7] Therefore, they must not be released into the environment.[3]

These potential hazards demand that 3-Bromo-1-benzothiophen-4-ol be treated as hazardous waste from the moment of its generation.[8]

Potential Hazard GHS Pictogram Hazard Statement Rationale & Primary Sources
Skin & Eye Irritation alt text H315: Causes skin irritation.H319: Causes serious eye irritation.Based on SDS for related brominated and thiophene-based compounds.[2][3][9]
Respiratory Irritation alt text H335: May cause respiratory irritation.Inhalation of dust or aerosolized particles should be avoided.[2][5]
Acute Toxicity (Harmful) alt text H302: Harmful if swallowed.A common classification for complex organic molecules used in research.[6][7]
Environmental Hazard alt text H411/H412: Toxic/Harmful to aquatic life with long lasting effects.Organobromine compounds can persist in the environment.[10][6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for chemical waste management is to ensure the waste is securely contained, clearly identified, and handled by certified professionals. The following workflow is designed to be a self-validating system, minimizing risk at each stage.

Waste Minimization and Segregation

The most effective approach to waste management begins with minimizing its generation.[11] Before starting any experiment, consider strategies to reduce the scale of operations and order only the necessary quantities of reagents.[8][11]

Protocol for Waste Segregation:

  • Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of your 3-Bromo-1-benzothiophen-4-ol waste. This is the most critical step.

  • Avoid Co-mingling: Do NOT mix this waste with other waste streams. Segregation is crucial to prevent dangerous reactions.[12] Specifically, keep this waste separate from:

    • Strong Oxidizers & Acids: To prevent violent reactions.

    • Bases: Incompatible with some brominated compounds.[3]

    • Non-halogenated Organic Solvents: Mixing complicates the final disposal process and can be a regulatory violation.

    • Aqueous Waste: To prevent environmental release and simplify disposal.

  • Solid vs. Liquid: If you have both solid 3-Bromo-1-benzothiophen-4-ol and contaminated solvents (e.g., from rinsing glassware), use separate, clearly labeled containers for each.

Waste Container Selection and Labeling

The integrity of the waste container is your primary line of defense against a chemical spill or exposure.

Protocol for Container Management:

  • Select an Appropriate Container:

    • The container must be in good condition, free of cracks or defects.[13]

    • It must be constructed of a material chemically compatible with 3-Bromo-1-benzothiophen-4-ol and any solvents used. High-Density Polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, leak-proof screw-top cap.[8][13]

  • Label the Container Immediately: Attach a hazardous waste label to the container before adding any waste.[13][14] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-Bromo-1-benzothiophen-4-ol" .

    • An accurate list of all contents, including any solvents and their approximate percentages.

    • The relevant hazard pictograms (Irritant, Environmental Hazard).

    • The date when waste was first added to the container (the "accumulation start date").[13]

  • Maintain Container Safety:

    • Keep the waste container closed at all times, except when adding waste.[8][13]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which should be a secondary containment bin to catch any potential leaks.[8]

Final Disposal Procedure

Under no circumstances should 3-Bromo-1-benzothiophen-4-ol be disposed of down the drain or in the regular trash.[2][3] The only acceptable method is through a licensed hazardous waste disposal program, typically managed by your institution's Environmental Health & Safety (EHS) department.

Protocol for Arranging Disposal:

  • Accumulate Waste Safely: Continue to add waste to your properly labeled container, ensuring it is never filled beyond 90% capacity to allow for vapor expansion.[13]

  • Complete the Waste Label: Once the container is full or you are finished with the process, fill in the "fill date" on the hazardous waste label.

  • Request a Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal managed by the EHS office.[13]

  • Store for Pickup: Continue to store the sealed and fully labeled container in the designated Satellite Accumulation Area until it is collected by trained EHS personnel.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of 3-Bromo-1-benzothiophen-4-ol waste.

G Workflow for 3-Bromo-1-benzothiophen-4-ol Disposal start Waste Generation (3-Bromo-1-benzothiophen-4-ol) hazard_id Hazard Identification (Solid, Halogenated Organic) start->hazard_id segregate Segregate Waste (No Incompatibles) hazard_id->segregate container_prep Prepare Labeled Container 'Hazardous Waste - Halogenated' add_waste Add Waste to Container (Keep Closed, in Secondary Containment) container_prep->add_waste segregate->container_prep is_full Container Full or Process Complete? add_waste->is_full is_full->add_waste No seal_date Seal Container & Finalize Date on Label is_full->seal_date Yes ehs_pickup Request Pickup from EHS (or approved vendor) seal_date->ehs_pickup end Document & Retain Records ehs_pickup->end

Caption: Decision workflow for compliant disposal of 3-Bromo-1-benzothiophen-4-ol.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill that you are trained and equipped to handle:

    • Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]

    • Use an inert absorbent material, such as vermiculite or a chemical spill pad, to contain and soak up the material.[14][15]

    • Place the contaminated absorbent material into a sealable bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it through the EHS waste stream.[14]

  • Seek Assistance: For large spills, or if you feel unwell or are unsure how to proceed, evacuate the area and contact your institution's emergency EHS number immediately.

By adhering to these detailed procedures, you are not only complying with regulations but are actively participating in a culture of safety that is the bedrock of innovative and responsible scientific research.

References

  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.).
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke University Safety.
  • Safety Data Sheet for Ethanone, 1-(3-bromophenyl)-. (2025, September 12). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Bromothiophenol. (2025, December 21). Fisher Scientific.
  • An In-depth Technical Guide on the Health and Safety of 2,7-Diethyl-1-benzothiophene and Related Compounds. (n.d.). Benchchem.
  • Safety Data Sheet for 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one. (2025, December 20). Fisher Scientific.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. (n.d.). Washington State University.
  • Safety Data Sheet for 2-Bromo-2-nitropropane-1,3-diol. (2025, October 7). Sigma-Aldrich.
  • Safety Data Sheet for 1-Benzothiophene. (2016, February 5). Fisher Scientific.
  • Safety Data Sheet for Benzo[b]thiophene. (n.d.). ECHEMI.
  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 4-Bromothiophenol. (2024, November 4). DC Fine Chemicals.
  • Chamberland SOP Working with Bromine. (n.d.). University of Rochester.
  • Chemical waste labelling and disposal. (2026, March 15). Monash University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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